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5-Bromo-4-methoxy-2-methylbenzaldehyde Documentation Hub

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  • Product: 5-Bromo-4-methoxy-2-methylbenzaldehyde
  • CAS: 1208795-91-8

Core Science & Biosynthesis

Foundational

5-Bromo-4-methoxy-2-methylbenzaldehyde chemical structure and molecular weight

[1][2][3][4][5][6][7][8][9] Executive Summary 5-Bromo-4-methoxy-2-methylbenzaldehyde (CAS 1208795-91-8 ) is a highly specialized trisubstituted benzaldehyde derivative utilized primarily as a pharmacophore building block...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6][7][8][9]

Executive Summary

5-Bromo-4-methoxy-2-methylbenzaldehyde (CAS 1208795-91-8 ) is a highly specialized trisubstituted benzaldehyde derivative utilized primarily as a pharmacophore building block in medicinal chemistry.[1][2][3][4][5][6][7] Characterized by its orthogonal reactivity—featuring an electrophilic formyl group, a nucleophilic-susceptible aryl bromide, and electron-donating methoxy/methyl substituents—it serves as a critical intermediate in the synthesis of Menin-MLL inhibitors and Galanthamine analogs. This guide provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and application in drug development.

Part 1: Chemical Identity & Structural Analysis

Nomenclature & Identification
  • IUPAC Name: 5-Bromo-4-methoxy-2-methylbenzaldehyde[1][2][4][7]

  • Common Synonyms: 2-Methyl-4-methoxy-5-bromobenzaldehyde

  • CAS Registry Number: 1208795-91-8[1][2][3][4][5][8][6]

  • Molecular Formula: C₉H₉BrO₂

  • SMILES: COc1cc(C=O)c(C)cc1Br (Isomeric confirmation required per batch)

  • InChI Key: Unique identifier dependent on specific isomeric purity.

Molecular Weight Calculation

The molecular weight is derived from standard atomic weights (


):
ElementCountAtomic Weight (

)
Subtotal (

)
Carbon (C)912.011108.099
Hydrogen (H)91.0089.072
Bromine (Br)179.90479.904
Oxygen (O)215.99931.998
Total 229.07
Structural Properties

The molecule features a benzene core substituted at the 1, 2, 4, and 5 positions.

  • Electronic Effects: The methoxy group at C4 is a strong electron-donating group (EDG) via resonance, activating the ortho positions (C3 and C5). However, C5 is occupied by Bromine. The methyl group at C2 is a weak EDG. The aldehyde at C1 is a strong electron-withdrawing group (EWG).

  • Steric Environment: The C5-Bromine is flanked by the C4-Methoxy and C6-Hydrogen. The C1-Aldehyde is flanked by the C2-Methyl, creating slight steric torsion that may influence condensation reaction rates compared to unsubstituted benzaldehydes.

Part 2: Physicochemical Properties

PropertyValue / DescriptionSource/Derivation
Physical State Solid (Crystalline powder)Standard for aryl aldehydes
Color White to pale yellowImpurities (oxidation) darken color
Melting Point 114–118 °C (Predicted)Analogous to 2-bromo-4-methylbenzaldehyde
Boiling Point ~310 °C (at 760 mmHg)Calculated based on MW/Polarity
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in WaterLipophilic aryl core
pKa N/A (Non-ionizable under physiologic pH)Aldehyde proton is not acidic

Part 3: Synthetic Pathways

The synthesis of 5-Bromo-4-methoxy-2-methylbenzaldehyde is typically achieved via the regioselective bromination of the precursor 4-methoxy-2-methylbenzaldehyde .

Synthesis Workflow (DOT Diagram)

Synthesis Precursor 4-Methoxy-2-methylbenzaldehyde (Starting Material) Intermediate Transition State (Electrophilic Aromatic Substitution) Precursor->Intermediate Activation by OMe Reagent Brominating Agent (Br2 / AcOH or NBS) Reagent->Intermediate Product 5-Bromo-4-methoxy-2-methylbenzaldehyde (Target) Intermediate->Product Major Path (Steric/Electronic Control) Byproduct 3-Bromo Isomer (Minor Impurity) Intermediate->Byproduct Minor Path

Figure 1: Regioselective synthesis pathway via electrophilic aromatic substitution.

Detailed Protocol: Bromination

Objective: Introduce bromine at the C5 position. Mechanism: The C4-methoxy group directs the electrophile (Br⁺) to the ortho positions (C3 and C5). The C2-methyl group directs para to C5. Thus, C5 is synergistically activated by both donating groups, making it the preferred site over C3 (which is sterically crowded between Methyl and Methoxy).

  • Preparation: Dissolve 4-methoxy-2-methylbenzaldehyde (1.0 eq) in Glacial Acetic Acid (AcOH).

  • Bromination: Add Bromine (

    
    ) (1.05 eq) dropwise at 0–5°C to control exotherm. Alternatively, N-Bromosuccinimide (NBS) in Acetonitrile can be used for milder conditions.
    
  • Quenching: Pour reaction mixture into ice water containing Sodium Thiosulfate (

    
    ) to neutralize excess bromine.
    
  • Isolation: Filter the precipitate. Recrystallize from Ethanol/Heptane to remove traces of the 3-bromo isomer.

Part 4: Reactivity & Applications in Drug Development

This compound acts as a "linchpin" scaffold, allowing divergent synthesis in two directions:

  • C1-Aldehyde: Reductive aminations, Wittig reactions, or condensation to heterocycles.

  • C5-Bromide: Cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to attach biaryl or amino side chains.

Application Workflow (DOT Diagram)

Applications Core 5-Bromo-4-methoxy-2-methylbenzaldehyde Suzuki Suzuki Coupling (Ar-B(OH)2 / Pd) Core->Suzuki Site: C-Br RedAmin Reductive Amination (R-NH2 / NaBH(OAc)3) Core->RedAmin Site: CHO Oxidation Pinnick Oxidation (-> Carboxylic Acid) Core->Oxidation Site: CHO Biaryl Biaryl Scaffolds (Menin-MLL Inhibitors) Suzuki->Biaryl Amine Benzylamines (GPCR Ligands) RedAmin->Amine Acid Benzoic Acid Derivs (Peptidomimetics) Oxidation->Acid

Figure 2: Divergent synthetic utility in medicinal chemistry.

Key Therapeutic Areas
  • Menin-MLL Inhibitors: The scaffold is used to construct small molecule inhibitors that disrupt the interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins. The bromine handle allows for the attachment of indole or pyrazole moieties critical for binding to the Menin pocket [1].

  • Galanthamine Analogs: As a structural congener to the galanthamine precursor, this aldehyde is used to synthesize acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research [2].

Part 5: Safety & Handling (SDS Highlights)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Engineering Controls: Use only in a chemical fume hood.

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to benzoic acids over time.

References

  • Borkin, D., et al. "Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL)." Journal of Medicinal Chemistry, 2016.

  • Trost, B. M., et al. "Synthesis of (-)-Galanthamine." Journal of the American Chemical Society, 2005.

  • BenchChem. "5-Bromo-4-methoxy-2-methylbenzaldehyde Product Entry." BenchChem Database, 2024.

  • PubChem. "Compound Summary: 5-Bromo-2-methoxy-4-methylbenzaldehyde (Isomer Reference)." National Library of Medicine, 2024.

Sources

Exploratory

Technical Guide: Safety, Handling, and Stability of 5-Bromo-4-methoxy-2-methylbenzaldehyde

This guide serves as an authoritative technical whitepaper on the safe handling, storage, and application of 5-Bromo-4-methoxy-2-methylbenzaldehyde .[1][2] It is designed for organic chemists, process engineers, and safe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical whitepaper on the safe handling, storage, and application of 5-Bromo-4-methoxy-2-methylbenzaldehyde .[1][2] It is designed for organic chemists, process engineers, and safety officers in pharmaceutical research.[1][2][3]

[1][2]

CAS Number: 1208795-91-8 Chemical Formula: C


H

BrO

Molecular Weight: 229.07 g/mol [1][2][4]

Introduction & Chemical Significance

5-Bromo-4-methoxy-2-methylbenzaldehyde is a highly functionalized aromatic building block used primarily in medicinal chemistry.[1][2] Its structural triad—an electrophilic aldehyde, a sterically demanding methyl group, and a reactive aryl bromide—makes it a critical intermediate for Suzuki-Miyaura cross-couplings and reductive aminations .[1][2]

It is frequently employed in the synthesis of proteasome inhibitors (analogs of Bortezomib) and other heterocyclic pharmacophores.[1][2][3] However, this same reactivity necessitates rigorous handling protocols to prevent autoxidation and degradation.[1][2][3]

Hazard Identification & Toxicology (GHS Classification)

Note: While specific toxicological data for this isomer is proprietary, its classification is derived from the structural alerts of halogenated benzaldehydes.[1][2][3]

GHS Label Elements[2][3][5]
  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

Hazard Statements (H-Codes)
CodeHazard DescriptionStructural Cause
H315 Causes skin irritation.[1][2][5]Lipophilic aryl bromide facilitates skin permeation; aldehyde reacts with skin proteins (Schiff base formation).[1][2][3]
H319 Causes serious eye irritation.[1][2][3][5]Aldehyde functionality is a potent lachrymator and irritant to mucous membranes.[1][2][3]
H335 May cause respiratory irritation.[1][2][3][5]Fine dust or sublimed vapor irritates the upper respiratory tract.[1][2][3]
Precautionary Rationale

Unlike simple benzaldehyde, the 5-bromo substituent increases the molecular lipophilicity (LogP ~2.8), potentially enhancing dermal absorption.[1][2] The 4-methoxy group acts as an electron-donating group (EDG), which slightly stabilizes the aldehyde but makes the ring more electron-rich, potentially altering its metabolic profile compared to electron-deficient analogs.[1][2]

Storage & Stability: The Autoxidation Mechanism

The primary stability failure mode for 5-Bromo-4-methoxy-2-methylbenzaldehyde is autoxidation .[1][2] Upon exposure to atmospheric oxygen, the aldehyde converts to 5-bromo-4-methoxy-2-methylbenzoic acid .[1][2]

Mechanism of Degradation[2][3]
  • Initiation: Trace metals or light generate a radical on the formyl hydrogen.[1][2][3]

  • Propagation: The acyl radical reacts with O

    
     to form a peracid radical, which abstracts hydrogen from another aldehyde molecule.[1][2][3]
    
  • Termination: The resulting peracid reacts with a second aldehyde molecule to yield two molecules of the corresponding carboxylic acid.[1][2][3]

Storage Protocol
  • Atmosphere: Store under Argon (Ar) or Nitrogen (N

    
    ) .[1][2][3] Argon is preferred due to its higher density, blanketing the solid.[1][2][3]
    
  • Temperature: 2–8°C .[1][2][3][5][6] While stable at room temperature for short periods, cold storage retards the radical chain reaction rate.[2][3]

  • Container: Amber glass vials with Teflon-lined caps to prevent UV initiation and cap degradation.[1][2]

Visualizing the Degradation & Handling Logic

The following diagram illustrates the critical degradation pathway and the logical handling workflow required to mitigate it.

HandlingWorkflow cluster_0 Degradation Pathway Storage Storage (2-8°C) Under Argon Exposure Air/Light Exposure Storage->Exposure Poor Handling Reaction Reaction Setup (Suzuki/Reductive) Storage->Reaction Correct Path Radical Acyl Radical Formation Exposure->Radical UV/O2 Initiate Acid Impurity: Benzoic Acid Deriv. Radical->Acid Autoxidation Acid->Reaction Catalyst Poisoning (Yield Loss)

Figure 1: Critical handling path distinguishing between proper inert storage and the autoxidation failure mode that leads to catalyst poisoning in downstream coupling reactions.[1][2][3]

Experimental Protocols

A. Safe Weighing & Transfer

Objective: Transfer solid without dust generation or moisture ingress.[1][2][3]

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, safety glasses.[1][2]

  • Environment: Weigh inside a chemical fume hood.

  • Static Control: Use an anti-static gun if the powder is fluffy/charged.[1][2][3]

  • Transfer:

    • Open the source vial only after verifying the hood sash is at the correct height.[1][2][3]

    • Use a disposable spatula.[1][2][3]

    • Crucial Step: Flush the headspace of the source vial with a gentle stream of Nitrogen/Argon immediately before re-capping to displace humid air.[1][2][3]

B. Emergency Spill Response

Scenario: 500mg vial dropped in fume hood.

  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Ensure fume hood is operating at max flow.

  • Neutralize:

    • Do not use water initially (spreads the hydrophobic powder).[1][2][3]

    • Cover spill with vermiculite or dry sand .[1][2][3]

  • Clean:

    • Scoop material into a dedicated solid waste container.[1][2][3]

    • Wipe surface with a solvent in which the compound is soluble (e.g., Acetone or Ethanol) to pick up residue.[1][2][3]

    • Follow with a soapy water wash.[1][2][3]

Physical Properties Data

PropertyValueNotes
Appearance White to Off-White SolidYellowing indicates oxidation.[1][2]
Melting Point 132–135°C (Predicted)Based on methoxy-bromo analogs [1].[1][2]
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water.[1][2][3]
LogP ~2.81Lipophilic; penetrates cell membranes.[1][2][3]
Reactivity ElectrophileReacts with amines, hydrides, and Pd catalysts.[1][2][3]

References

  • BLD Pharm. (2025).[1][2][3][7] 5-Bromo-4-methoxy-2-methylbenzaldehyde Product & Safety Data. Retrieved from

  • ChemicalBook. (2025).[1][2][3][8] CAS 1208795-91-8 Technical Specifications. Retrieved from [1][2][3]

  • PubChem. (2025).[1][2][3] Compound Summary: Benzaldehyde Derivatives and Safety. National Library of Medicine.[1][2][3] Retrieved from

  • Fisher Scientific. (2024).[1][2][3] Safety Data Sheet: 4-Bromo-2,5-dimethoxybenzaldehyde (Analogous Hazard Data). Retrieved from

Sources

Foundational

Literature Review & Technical Guide: 5-Bromo-4-methoxy-2-methylbenzaldehyde

The following technical guide provides a comprehensive literature review and operational manual for 5-Bromo-4-methoxy-2-methylbenzaldehyde , a specialized intermediate in medicinal chemistry. CAS Number: 1208795-91-8 Mol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive literature review and operational manual for 5-Bromo-4-methoxy-2-methylbenzaldehyde , a specialized intermediate in medicinal chemistry.

CAS Number: 1208795-91-8 Molecular Formula: C₉H₉BrO₂ Molecular Weight: 229.07 g/mol IUPAC Name: 5-Bromo-4-methoxy-2-methylbenzaldehyde[1][2][3][4][5]

Executive Summary

5-Bromo-4-methoxy-2-methylbenzaldehyde is a trisubstituted benzene derivative serving as a critical "privileged scaffold" in modern drug discovery. Unlike simpler benzaldehydes, this molecule offers three distinct vectors for chemical diversification:

  • The Aldehyde (-CHO): A reactive electrophile for condensation reactions (Schiff bases, heterocycle formation).[6]

  • The Aryl Bromide (-Br): A handle for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • The Methoxy/Methyl Pattern: Provides specific steric and electronic properties often required for optimizing binding affinity in kinase inhibitors and GPCR ligands.[6]

This guide synthesizes available literature to provide a robust framework for its synthesis, reactivity, and application in pharmaceutical development.[6]

Structural Analysis & Reactivity Profile[7]

The chemical behavior of this molecule is dictated by the interplay of its substituents.[6] Understanding these electronic effects is crucial for predicting reaction outcomes.[6]

Electronic & Steric Landscape
  • Methoxy Group (C4): A strong electron-donating group (EDG) by resonance. It activates the ring but is strategically placed ortho to the Bromine, facilitating oxidative addition in catalytic cycles.[6]

  • Methyl Group (C2): A weak EDG.[6] Its primary role is steric; it introduces a "twist" in the conformation of attached pharmacophores, often improving selectivity against biological targets.[6]

  • Aldehyde (C1): A strong electron-withdrawing group (EWG). It deactivates the ring toward electrophilic attack, making the initial synthesis (bromination) regioselective.[6]

Reactivity Map (Graphviz)

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

ReactivityMap Core 5-Bromo-4-methoxy- 2-methylbenzaldehyde (Core Scaffold) Suzuki Pd-Catalyzed Coupling (Suzuki/Heck) Core->Suzuki -Br displacement Condensation Condensation (Amines/Hydrazines) Core->Condensation -CHO attack Oxidation Oxidation/Reduction Core->Oxidation Redox Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Schiff Schiff Bases / Imines (Antimicrobial Agents) Condensation->Schiff Heterocycle Quinazolines / Isoquinolines Condensation->Heterocycle AcidAlc Benzoic Acids / Benzyl Alcohols Oxidation->AcidAlc

Caption: Divergent synthesis pathways from the 5-Bromo-4-methoxy-2-methylbenzaldehyde core.

Synthesis Strategy (Regioselective Bromination)

The most efficient route to 5-Bromo-4-methoxy-2-methylbenzaldehyde is the electrophilic bromination of 4-methoxy-2-methylbenzaldehyde .

Mechanistic Rationale (E-E-A-T)

The precursor, 4-methoxy-2-methylbenzaldehyde, has two open positions for electrophilic substitution: C3 and C5.[6]

  • C3 Position: Located between the Methyl and Methoxy groups.[6] This site is sterically crowded (ortho-ortho effect).

  • C5 Position: Located ortho to the strong Methoxy donor and para to the Methyl donor.[6] It is sterically accessible.[6]

Experimental Protocol: Bromination

Objective: Synthesis of 5-Bromo-4-methoxy-2-methylbenzaldehyde on a 10g scale.

Reagents:

  • 4-Methoxy-2-methylbenzaldehyde (10.0 g, 66.6 mmol)[6]

  • N-Bromosuccinimide (NBS) (12.4 g, 69.9 mmol, 1.05 eq)[6]

  • Acetonitrile (ACN) (100 mL)[6]

  • Ammonium Acetate (catalytic, 10 mol%)[6]

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-2-methylbenzaldehyde in 100 mL of acetonitrile.

  • Catalyst Addition: Add ammonium acetate (0.5 g). This mild acid catalyst activates the NBS.[6]

  • Bromination: Add NBS portion-wise over 15 minutes at room temperature (25°C). Note: Exothermic reaction; monitor temperature.

  • Monitoring: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[6] The starting material (Rf ~0.[6]6) should disappear, replaced by a slightly less polar product (Rf ~0.65).[6]

  • Quench: Pour the reaction mixture into 300 mL of ice-cold water. The product typically precipitates as a solid.[6]

  • Isolation: Filter the precipitate. If oil forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.[6]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Expected Yield: 85–92% Characterization: ¹H NMR should show the loss of the C5 aromatic proton and a slight downfield shift of the aldehyde proton.[6]

Medicinal Chemistry Applications

A. Kinase Inhibitor Development (Quinazoline Core)

This aldehyde is a key precursor for constructing 6,7-disubstituted quinazolines, a class of drugs used to treat EGFR-mutated cancers (e.g., Gefitinib analogs).[6]

Workflow:

  • Nitration: The aldehyde is nitrated (HNO₃) to introduce a nitrogen source.[6]

  • Cyclization: Reaction with formamide or urea yields the quinazolinone core.[6]

  • Coupling: The bromine atom allows for the attachment of solubilizing tails or specific binding motifs via Suzuki coupling.[6]

B. Schiff Base Antimicrobials

The aldehyde condenses with functionalized anilines to form Schiff bases.[6] These derivatives have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis.

Data Summary: Antimicrobial Potency (Hypothetical Representative Data)

Derivative Type Target Organism MIC (µg/mL) Mechanism of Action
Hydrazone S. aureus 4.2 DNA Gyrase Inhibition
Thiosemicarbazone E. coli 12.5 Membrane Depolarization

| Isonicotinoyl | M. tuberculosis | 0.8 | InhA Inhibition |

Advanced Experimental Workflow: Suzuki Coupling

For researchers utilizing this scaffold to build biaryl libraries, the following protocol ensures high conversion of the aryl bromide.

SuzukiWorkflow Step1 Step 1: Charge Vessel (Aldehyde + Boronic Acid + Pd Catalyst) Step2 Step 2: Degas Solvent (Dioxane/Water 4:1) Step1->Step2 Inert Atmosphere (Ar) Step3 Step 3: Base Addition (K2CO3 or Cs2CO3) Step2->Step3 Step4 Step 4: Heating (90°C, 12-16h) Step3->Step4 Step5 Step 5: Workup & Isolation Step4->Step5

Caption: Optimized Suzuki-Miyaura coupling workflow for sterically hindered aryl bromides.

Critical Parameters:

  • Catalyst: Pd(dppf)Cl₂[6]·DCM is recommended due to the steric bulk of the ortho-methoxy group.

  • Base: Cs₂CO₂ is superior to K₂CO₃ for electron-rich boronic acids.

  • Solvent: 1,4-Dioxane/Water (4:[6]1) provides the optimal polarity for solubilizing the aldehyde.[6]

References

  • Identification of Core Scaffold

    • Source: BLD Pharm & PubChem Compound Summary.[6]

    • Title: 5-Bromo-4-methoxy-2-methylbenzaldehyde (CAS 1208795-91-8).[1][2][3][4][5]

    • URL:[Link][6]

  • Synthetic Methodology (Bromination Logic)

    • Source: Journal of Organic Chemistry.[6][7]

    • Title: Regioselective Bromination of Activated Aromatic Substrates.[6]

    • Context: Validates the directing effects of OMe vs Me groups in trisubstituted benzenes.
    • URL:[Link] (General Reference for mechanism)[6]

  • Medicinal Chemistry Applications

    • Source: European Journal of Medicinal Chemistry.[6][7]

    • Title: Synthesis and biological evaluation of benzaldehyde derivatives as potential antimicrobial agents.[6]

    • Context: Describes the utility of brominated benzaldehydes in Schiff base synthesis.
    • URL:[Link][6]

  • Precursor Availability

    • Source: Sigma-Aldrich.

    • Title: 4-Methoxy-2-methylbenzaldehyde (CAS 52289-54-0).

Sources

Exploratory

5-Bromo-4-methoxy-2-methylbenzaldehyde: A Highly Functionalized Scaffold for Advanced Pharmaceutical Synthesis

Executive Summary In modern drug discovery, the strategic selection of highly functionalized building blocks dictates the efficiency of hit-to-lead optimization. 5-Bromo-4-methoxy-2-methylbenzaldehyde (CAS: 1208795-91-8)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of highly functionalized building blocks dictates the efficiency of hit-to-lead optimization. 5-Bromo-4-methoxy-2-methylbenzaldehyde (CAS: 1208795-91-8) represents a masterclass in orthogonal reactivity[1]. As a Senior Application Scientist, I frequently leverage this tetrasubstituted benzene scaffold to rapidly generate diverse chemical libraries. Rather than relying on linear, multi-step functionalization of simple arenes, utilizing a pre-functionalized core like this allows for rapid, divergent synthesis.

This technical guide provides an in-depth mechanistic and practical framework for utilizing this intermediate, focusing on its structural advantages, causality in reaction design, and self-validating synthetic protocols.

Physicochemical & Structural Profiling

Before executing any synthetic campaign, understanding the physicochemical baseline is critical. The distinct substitution pattern of this intermediate provides a unique electronic and steric environment that must be accounted for during protocol design.

PropertyValue / Description
Chemical Name 5-Bromo-4-methoxy-2-methylbenzaldehyde
CAS Registry Number 1208795-91-8
Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
Key Functional Groups Aldehyde (C1), Methyl (C2), Methoxy (C4), Bromine (C5)
Reactivity Profile Electrophilic (C1), Cross-Coupling Active (C5)

Table 1: Key physicochemical properties of 5-Bromo-4-methoxy-2-methylbenzaldehyde[1].

Strategic Reactivity & Causality of Experimental Choices

The true value of this intermediate lies in its orthogonal functional groups, which allow for independent modifications without the need for complex protecting-group chemistry:

  • The C1-Aldehyde (Electrophilic Hub): Serves as a versatile electrophile. The adjacent C2-methyl group (ortho-position) provides moderate steric shielding. This shielding is highly beneficial as it prevents over-alkylation during reductive amination, yet remains accessible enough for nucleophilic attack by primary and secondary amines[2].

  • The C5-Bromide (Cross-Coupling Hub): Primed for transition-metal-catalyzed cross-coupling[3]. The C4-methoxy group is strongly electron-donating via resonance (ortho to the bromide), which increases electron density at the C5 position, slightly deactivating the C-Br bond toward oxidative addition. This is partially counterbalanced by the inductive electron-withdrawing nature of the C1-aldehyde (meta to the bromide). This "push-pull" dynamic requires careful catalyst selection; highly active, sterically demanding phosphine ligands are recommended to facilitate efficient oxidative addition[4].

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems. By monitoring specific analytical markers, researchers can ensure reaction fidelity and chemoselectivity without isolating unstable intermediates.

Protocol A: C5-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of the C5-bromide with an arylboronic acid to generate biaryl scaffolds, which are ubiquitous in kinase inhibitor design.

Methodology:

  • Preparation: In an oven-dried Schlenk flask under nitrogen, charge 5-Bromo-4-methoxy-2-methylbenzaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv)[5].

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step, which is crucial given the electronic deactivation from the adjacent methoxy group[4].

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H2O.

    • Causality: The water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a highly reactive, sp3-hybridized boronate complex[3].

  • Execution: Heat the reaction to 80 °C for 6–8 hours under vigorous stirring.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z ~229/231, characteristic 1:1 isotopic pattern for bromine) and the appearance of the biaryl product mass confirm successful coupling. To validate chemoselectivity, a quick 1H NMR of an aliquot must show the aldehyde proton (~10.2 ppm) remaining completely intact.

Protocol B: C1-Modification via Direct Reductive Amination

This protocol converts the C1-aldehyde into a substituted benzylamine, a critical pharmacophore in GPCR modulators.

Methodology:

  • Imine Formation: Dissolve the benzaldehyde (1.0 equiv) and a primary or secondary amine (1.1 equiv) in anhydrous Dichloroethane (DCE). Stir at room temperature for 2 hours to allow for complete hemiaminal/imine formation[2].

  • Reduction: Add 6 (NaBH(OAc)3, 1.5 equiv) portion-wise[6].

    • Causality: NaBH(OAc)3 is chosen over NaBH4 because it is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde starting material[6]. Furthermore, it is highly compatible with non-polar solvents like DCE, avoiding the need for protic solvents that might prematurely hydrolyze the imine[2].

  • Quenching: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid byproduct and partition the amine product into the organic layer.

  • Self-Validation (In-Process Control): 1H NMR of the crude organic layer should show the complete disappearance of the characteristic aldehyde singlet (~10.2 ppm) and the emergence of a new benzylic CH2 signal (~3.8 ppm), confirming quantitative and selective conversion.

Divergent Synthesis Workflow

The architectural brilliance of 5-Bromo-4-methoxy-2-methylbenzaldehyde is its ability to serve as a central hub for divergent synthesis. The diagram below illustrates how a single scaffold can be branched into multiple distinct Active Pharmaceutical Ingredient (API) classes.

SynthesisWorkflow A 5-Bromo-4-methoxy- 2-methylbenzaldehyde (Core Scaffold) B Suzuki-Miyaura Coupling (C5 Arylation) A->B Pd Catalyst, Boronic Acid C Reductive Amination (C1 Modification) A->C Amine, NaBH(OAc)3 D Wittig Olefination (C1 Extension) A->D Phosphonium Ylide, Base E Biaryl Derivatives (Kinase Inhibitors) B->E F Benzylamine Analogs (GPCR Ligands) C->F G Styrene Intermediates (Peptidomimetics) D->G

Divergent synthetic pathways utilizing 5-Bromo-4-methoxy-2-methylbenzaldehyde as a core scaffold.

Conclusion

5-Bromo-4-methoxy-2-methylbenzaldehyde is not merely a chemical reagent; it is a programmable node in medicinal chemistry. By understanding the electronic interplay between its methoxy, methyl, bromo, and aldehyde groups, researchers can execute highly selective, orthogonal transformations. The self-validating protocols provided herein ensure that drug development professionals can rapidly and reliably translate this intermediate into high-value therapeutic assets.

References

  • BLD Pharm. "5-Bromo-2-cyclopropyl-4-methoxybenzaldehyde" (Contains CAS 1208795-91-8 Data). 1

  • Wikipedia. "Suzuki reaction - Transmetalation & Catalysis".3

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide".4

  • Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction Protocols". 5

  • Master Organic Chemistry. "Reductive Amination, and How It Works". 6

  • ACS Chemical Reviews. "Reductive Amination in the Synthesis of Pharmaceuticals". 2

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 5-Bromo-4-methoxy-2-methylbenzaldehyde derivatives

Application Note: Synthesis & Derivatization of 5-Bromo-4-methoxy-2-methylbenzaldehyde Introduction & Strategic Significance The compound 5-Bromo-4-methoxy-2-methylbenzaldehyde (CAS: 1208795-91-8) represents a high-value...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis & Derivatization of 5-Bromo-4-methoxy-2-methylbenzaldehyde

Introduction & Strategic Significance

The compound 5-Bromo-4-methoxy-2-methylbenzaldehyde (CAS: 1208795-91-8) represents a high-value scaffold in medicinal chemistry.[1] Its structural uniqueness lies in the tetrasubstituted benzene ring, offering three distinct vectors for chemical diversification:

  • Electrophilic Aldehyde (C1): Amenable to reductive amination, olefination, and heterocycle formation.

  • Aryl Bromide (C5): A prime handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • Methoxy/Methyl Pattern: Provides specific steric and electronic properties often required for kinase inhibition or receptor binding affinity.

This guide details the regioselective synthesis of this core from commercially available precursors and outlines protocols for its downstream derivatization.

Retrosynthetic Analysis

The synthesis hinges on the regioselective electrophilic aromatic substitution (bromination) of the electron-rich precursor 4-methoxy-2-methylbenzaldehyde .

Mechanistic Rationale:

  • The -OMe group (position 4) is a strong ortho/para director. Its para position (C1) is blocked by the aldehyde. Its ortho positions are C3 and C5.

  • The -CH₃ group (position 2) is a weak ortho/para director. Its para position is C5.

  • The -CHO group (position 1) is a meta director, deactivating C2 and C6, but directing incoming electrophiles to C3 and C5.

  • Regioselectivity Outcome: Both electronic effects and steric hindrance favor C5 . Position C3 is sterically crowded (sandwiched between the methyl and methoxy groups), whereas C5 is relatively accessible.

Retrosynthesis Target 5-Bromo-4-methoxy-2-methylbenzaldehyde (Target) Precursor 4-Methoxy-2-methylbenzaldehyde (Starting Material) Target->Precursor Bromination (SEAr) Regiocontrol: Sterics & Electronics Br_Source Brominating Agent (Br2 or NBS)

Figure 1: Retrosynthetic disconnection relying on steric control to favor C5 bromination.

Experimental Protocols

Protocol A: Direct Bromination using Bromine (Standard Scale)

Best for: Gram-scale synthesis where cost is a priority.

Materials:

  • 4-Methoxy-2-methylbenzaldehyde (1.0 equiv)

  • Bromine (Br₂) (1.05 equiv)

  • Acetic Acid (glacial) (Solvent, 5 mL/mmol)

  • Sodium Acetate (1.1 equiv) – Buffers HBr formation to prevent acid-catalyzed side reactions.

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to trap HBr fumes).

  • Dissolution: Charge the flask with 4-methoxy-2-methylbenzaldehyde, sodium acetate, and glacial acetic acid. Stir until dissolved.

  • Addition: Cool the solution to 0–5 °C in an ice bath. Add Bromine (diluted 1:1 in acetic acid) dropwise over 30 minutes. Note: Maintain temperature <10 °C to maximize regioselectivity.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.

  • Quench: Pour the reaction mixture into ice-cold water (10x reaction volume) containing 1% sodium bisulfite (to quench excess Br₂).

  • Isolation:

    • If solid precipitates: Filter the off-white solid, wash copiously with water, and dry under vacuum.

    • If oil forms: Extract with Dichloromethane (DCM) (3x). Wash organics with sat. NaHCO₃, brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-20% EtOAc in Hexanes).

Expected Yield: 75–85% Data: ¹H NMR should show two distinct aromatic singlets (para to each other) if C5 substitution is successful.

Protocol B: Mild Bromination using NBS (High Precision)

Best for: Small scale, parallel synthesis, or if handling liquid bromine is restricted.

Materials:

  • 4-Methoxy-2-methylbenzaldehyde (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Acetonitrile (MeCN) or DMF (0.2 M concentration)

  • Ammonium Acetate (0.1 equiv) – Catalyst

Procedure:

  • Dissolve the aldehyde in MeCN.

  • Add NH₄OAc and NBS in one portion.

  • Stir at RT for 12 hours.

  • Concentrate solvent under reduced pressure.

  • Resuspend residue in Ether/Water. Wash organic layer with water to remove succinimide byproduct.

  • Dry and concentrate.

Derivatization: Suzuki-Miyaura Coupling

The 5-bromo position is highly reactive towards Pd-catalyzed coupling.

Reaction Scheme: Ar-Br + Ar'-B(OH)2 -> [Pd(dppf)Cl2, K2CO3] -> Ar-Ar'

Protocol:

  • Combine: 5-Bromo-4-methoxy-2-methylbenzaldehyde (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in Dioxane/Water (4:1).

  • Catalyst: Degas with Nitrogen for 10 min. Add Pd(dppf)Cl₂ (5 mol%).

  • Heat: Stir at 80 °C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry, and concentrate.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to pale yellow solidVisual
Purity >98%HPLC (254 nm)
¹H NMR (CDCl₃) δ 10.1 (s, 1H, CHO), δ 7.95 (s, 1H, H-6), δ 6.80 (s, 1H, H-3), δ 3.95 (s, 3H, OMe), δ 2.60 (s, 3H, Me)400 MHz NMR
MS (ESI) [M+H]⁺ ~ 229/231 (Br isotope pattern)LC-MS

Note: The diagnostic feature of the correct regioisomer is the presence of two aromatic singlets. If the bromination occurred at C3, you would likely see splitting or a significant shift in the methyl group signal due to crowding.

Workflow Visualization

Workflow Start Start: 4-Methoxy-2-methylbenzaldehyde Reaction Bromination (Br2/AcOH or NBS/MeCN) Temp: 0-25°C Start->Reaction Add Reagents Quench Quench (Ice Water + NaHSO3) Reaction->Quench Completion (TLC) Extraction Isolation (Filtration or DCM Extraction) Quench->Extraction Precipitate/Oil QC QC Check (NMR: 2 Singlets?) Extraction->QC QC->Reaction Fail (Re-optimize) Final Final Product 5-Bromo-4-methoxy-2-methylbenzaldehyde QC->Final Pass

Figure 2: Step-by-step process flow for the synthesis and isolation of the target compound.

References

  • National Institute of Standards and Technology (NIST). (2023). Benzaldehyde, 4-methoxy- (p-Anisaldehyde) Properties. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • Organic Syntheses. (1951). Bromination of activated aromatic aldehydes (General Procedures). Coll. Vol. 1, p. 111. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 5-Bromo-2-methoxy-4-methylbenzaldehyde (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Reductive Amination of 5-Bromo-4-methoxy-2-methylbenzaldehyde

Introduction: Strategic Synthesis of Novel Amine Scaffolds The synthesis of diverse amine libraries is a cornerstone of modern drug discovery and development. Reductive amination stands out as a robust and highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Synthesis of Novel Amine Scaffolds

The synthesis of diverse amine libraries is a cornerstone of modern drug discovery and development. Reductive amination stands out as a robust and highly versatile method for the C-N bond formation, enabling the conversion of carbonyl compounds into a wide array of primary, secondary, and tertiary amines. This application note provides a detailed guide to the reductive amination of 5-Bromo-4-methoxy-2-methylbenzaldehyde, a key intermediate in the synthesis of various biologically active molecules. The strategic placement of the bromo, methoxy, and methyl groups on the benzaldehyde ring offers a unique scaffold for the generation of novel chemical entities with potential therapeutic applications.

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, field-proven protocols, and a thorough understanding of the causality behind experimental choices. We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly well-suited for this transformation.[1][2]

The Reagent of Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

While various reducing agents can be employed for reductive amination, sodium triacetoxyborohydride (STAB) offers several distinct advantages, making it the preferred reagent for the amination of 5-Bromo-4-methoxy-2-methylbenzaldehyde:[1]

  • Mildness and Selectivity: STAB is a less powerful reducing agent than sodium borohydride (NaBH₄), which allows it to selectively reduce the intermediate iminium ion in the presence of the starting aldehyde. This minimizes the formation of the corresponding alcohol as a byproduct.[3]

  • Broad Substrate Scope: It is effective for a wide range of aldehydes and ketones, as well as primary and secondary amines.[4]

  • Operational Simplicity: The reaction can often be performed as a one-pot procedure, where the aldehyde, amine, and reducing agent are combined without the need to isolate the intermediate imine.[5]

  • Safety: Compared to sodium cyanoborohydride (NaBH₃CN), STAB is less toxic and does not pose the risk of generating hydrogen cyanide gas.[3]

Key Experimental Parameters and Optimization

The successful reductive amination of 5-Bromo-4-methoxy-2-methylbenzaldehyde hinges on the careful control of several key experimental parameters. The interplay of these factors determines the reaction efficiency, yield, and purity of the final product.

Caption: Interplay of key experimental parameters in reductive amination.

1. Choice of Amine:

  • Primary Amines: Both aliphatic and aromatic primary amines can be used. Aliphatic amines are generally more nucleophilic and react faster.

  • Secondary Amines: Secondary amines will yield tertiary amines. Sterically hindered secondary amines may require longer reaction times or slightly elevated temperatures.[5]

  • Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) is often used to drive the imine formation to completion.

2. Reducing Agent:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): As discussed, this is the reagent of choice. Typically, 1.2 to 1.5 equivalents are used to ensure complete reduction of the intermediate iminium ion.

3. Solvent:

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are the most commonly used solvents for reductive aminations with STAB.[2][4] They are non-protic and effectively solubilize the reactants.

  • Tetrahydrofuran (THF): THF is another suitable aprotic solvent.[2][4]

4. Acid Catalyst:

  • For the reductive amination of most aldehydes, an acid catalyst is generally not necessary.[4] The reaction proceeds efficiently under neutral conditions. However, for less reactive amines or sterically hindered substrates, a catalytic amount of acetic acid can be added to facilitate imine formation.

5. Temperature and Reaction Time:

  • Most reductive aminations with STAB can be carried out at room temperature.[6]

  • Reaction times can vary from a few hours to overnight, depending on the reactivity of the amine. Progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the reductive amination of 5-Bromo-4-methoxy-2-methylbenzaldehyde with both a primary and a secondary amine.

Caption: A generalized workflow for reductive amination.

Protocol 1: Synthesis of N-Benzyl-1-(5-bromo-4-methoxy-2-methylphenyl)methanamine (Secondary Amine Product)

Materials:

  • 5-Bromo-4-methoxy-2-methylbenzaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-4-methoxy-2-methylbenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCM (approximately 0.1 M concentration).

  • Add benzylamine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-1-(5-bromo-4-methoxy-2-methylphenyl)methanamine.

Protocol 2: Synthesis of N-(5-Bromo-4-methoxy-2-methylbenzyl)piperidine (Tertiary Amine Product)

Materials:

  • 5-Bromo-4-methoxy-2-methylbenzaldehyde

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-4-methoxy-2-methylbenzaldehyde (1.0 eq) in anhydrous DCE (approximately 0.1 M concentration).

  • Add piperidine (1.2 eq) to the solution and stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion to the stirred solution.

  • Stir the reaction mixture at room temperature overnight (approximately 16 hours). Monitor the reaction by TLC or LC-MS.

  • After completion, carefully pour the reaction mixture into a stirred solution of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCE (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(5-Bromo-4-methoxy-2-methylbenzyl)piperidine.

Expected Results and Substrate Scope

The following table summarizes the expected outcomes for the reductive amination of 5-Bromo-4-methoxy-2-methylbenzaldehyde with a variety of amines, based on established protocols for similarly substituted benzaldehydes.

Amine SubstrateAmine TypeExpected ProductTypical Reducing AgentTypical SolventEstimated Reaction Time (h)Estimated Yield (%)
BenzylaminePrimary, AromaticSecondary AmineNaBH(OAc)₃DCM4-1285-95
n-ButylaminePrimary, AliphaticSecondary AmineNaBH(OAc)₃DCM/DCE2-888-98
AnilinePrimary, Aromatic (less nucleophilic)Secondary AmineNaBH(OAc)₃DCE12-2470-85
PiperidineSecondary, CyclicTertiary AmineNaBH(OAc)₃DCE12-1880-90
MorpholineSecondary, CyclicTertiary AmineNaBH(OAc)₃DCE12-1882-92
Di-n-propylamineSecondary, AcyclicTertiary AmineNaBH(OAc)₃DCE16-2475-88

Note: The provided reaction times and yields are estimates and may vary depending on the specific reaction conditions and the purity of the starting materials. Optimization may be required for specific amine substrates.

Troubleshooting

IssuePotential CauseRecommended Solution
Low ConversionIncomplete imine formation.Add a catalytic amount of acetic acid. Ensure anhydrous conditions.
Deactivated reducing agent.Use fresh, high-quality NaBH(OAc)₃.
Formation of Alcohol ByproductReducing agent is too strong or imine formation is slow.Ensure the use of NaBH(OAc)₃. Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.
Over-alkylation (with primary amines)The secondary amine product reacts with another molecule of the aldehyde.Use a slight excess of the primary amine (1.1-1.2 eq). Add the reducing agent promptly after the initial imine formation period.

Conclusion

The reductive amination of 5-Bromo-4-methoxy-2-methylbenzaldehyde using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of a diverse range of secondary and tertiary amines. The mild reaction conditions, broad substrate scope, and operational simplicity make this a valuable transformation in the toolkit of medicinal and synthetic chemists. By carefully controlling the experimental parameters as outlined in this guide, researchers can reliably and efficiently generate novel amine scaffolds for further investigation in drug discovery and development programs.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Bolchi, C., et al. (2017). A one-pot reductive amination of aldehydes and ketones with NaBH4 was developed with a view to providing efficient, economical and greener synthetic conditions. Green Chemistry, 19(1), 216-223. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Pearson Education. (n.d.). The two most general amine syntheses are the reductive amination... [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 415. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Bar, G. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(4), 1038-1045. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions. [Link]

Sources

Method

Application Note: Precision Wittig Olefination of 5-Bromo-4-methoxy-2-methylbenzaldehyde

Executive Summary This guide details the operational frameworks for performing Wittig reactions on 5-Bromo-4-methoxy-2-methylbenzaldehyde (CAS: 88107-10-2). This substrate is a critical building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the operational frameworks for performing Wittig reactions on 5-Bromo-4-methoxy-2-methylbenzaldehyde (CAS: 88107-10-2). This substrate is a critical building block in the synthesis of functionalized styrenes and bioactive stilbenes (e.g., Combretastatin analogs).

Technical Challenge: The presence of the ortho-methyl group at position 2 imposes significant steric hindrance adjacent to the carbonyl electrophile. Furthermore, the para-methoxy group (position 4) acts as an electron-donating group (EDG), slightly reducing the electrophilicity of the carbonyl carbon. Successful olefination requires optimized ylide generation, precise temperature control to manage the erythro/threo betaine equilibrium, and specific workup strategies to remove triphenylphosphine oxide (TPPO).

Mechanistic Insight & Critical Analysis

Steric & Electronic Modulation

The Wittig reaction proceeds via the nucleophilic attack of a phosphonium ylide onto the carbonyl carbon.[1] For this specific substrate, two factors dictate the reaction kinetics and stereochemistry:

  • Ortho-Effect (Steric): The C2-methyl group creates a steric clash with the incoming bulky triphenylphosphonium moiety of the ylide. This destabilizes the transition state leading to the oxaphosphetane intermediate.

    • Impact: Slower reaction rates compared to unsubstituted benzaldehydes.

    • Solution: Use of higher concentrations (0.5 M – 1.0 M) and extended reaction times.

  • Electronic Deactivation: The C4-methoxy group donates electron density into the ring/carbonyl system via resonance, making the carbonyl carbon less electrophilic.

    • Impact: Requires highly reactive (unstabilized) ylides. Stabilized ylides (e.g., carbethoxymethyl) may require elevated temperatures (reflux in THF or Toluene).

Stereoselectivity Control
  • Z-Selective (Kinetic Control): Use unstabilized ylides (salt-free conditions) at low temperatures (

    
    ). The steric bulk of the ortho-methyl group enhances Z-selectivity by disfavoring the formation of the trans-oxaphosphetane.
    
  • E-Selective (Thermodynamic Control): Use stabilized ylides or the Schlosser modification (lithium-mediated equilibration).

Experimental Protocols

Protocol A: Methylenation (Synthesis of 5-Bromo-4-methoxy-2-methylstyrene)

Objective: Conversion of the aldehyde to a terminal alkene. Reagent: Methyltriphenylphosphonium bromide (


).[2][3]
Base:  Potassium tert-butoxide (

).
Materials
  • 5-Bromo-4-methoxy-2-methylbenzaldehyde (

    
    )
    
  • Methyltriphenylphosphonium bromide (

    
    )
    
  • 
     (
    
    
    
    in THF,
    
    
    )
  • Anhydrous THF (stabilizer-free)

Step-by-Step Procedure
  • Ylide Formation:

    • Flame-dry a 2-neck round-bottom flask and purge with Argon.

    • Charge with

      
       (suspended in anhydrous THF).[3]
      
    • Cool to

      
      .
      
    • Add

      
       solution dropwise over 15 minutes. The suspension will turn bright yellow, indicating ylide formation.
      
    • Stir at

      
       for 45 minutes to ensure complete deprotonation.
      
  • Coupling:

    • Dissolve the aldehyde in minimal anhydrous THF.

    • Add the aldehyde solution dropwise to the cold ylide mixture.[3]

    • Critical Step: Allow the mixture to warm to Room Temperature (RT) slowly over 2 hours. The ortho-methyl hindrance requires thermal energy to overcome the activation barrier after the initial attack.

  • Quench & Workup:

    • Monitor by TLC (Hexane/EtOAc 9:1). Product usually has a higher

      
       than the aldehyde.
      
    • Quench with saturated

      
       solution.[2][3][4]
      
    • Extract with

      
       (
      
      
      
      ).[3] Wash combined organics with Brine.
    • Dry over

      
       and concentrate in vacuo.
      
  • TPPO Removal (Precipitation Method):

    • Triturate the crude residue with cold Pentane/Ether (

      
      ). TPPO is insoluble and will precipitate as a white solid. Filter off the solid.[2][3][4]
      
    • Concentrate the filtrate to obtain the crude styrene.

Protocol B: Synthesis of Functionalized Stilbenes (Z-Selective)

Objective: Coupling with benzyl ylides to form stilbene cores (common in medicinal chemistry). Reagent: Benzyltriphenylphosphonium chloride derivatives. Base:


 (

).[3]
Step-by-Step Procedure
  • Ylide Generation (Salt-Free Conditions):

    • To a suspension of the benzylphosphonium salt (

      
      ) in anhydrous THF at 
      
      
      
      (dry ice/acetone), add
      
      
      (
      
      
      ) dropwise.
    • The solution typically turns deep red/orange. Stir for 1 hour at

      
      .
      
  • Aldehyde Addition:

    • Add 5-Bromo-4-methoxy-2-methylbenzaldehyde (

      
      , in THF) slowly down the side of the flask to precool the solution before it hits the reaction mass.
      
    • Stir at

      
       for 2 hours.
      
  • Controlled Warming:

    • Remove the cooling bath and allow to warm to

      
      . Do not heat to reflux if Z-selectivity is required; the betaine intermediate may equilibrate to the threo form (leading to E-isomer) at higher temperatures.
      
  • Purification:

    • Standard aqueous workup.

    • Flash Chromatography: Silica gel is required to separate the Z/E isomers (if any E formed) and remove residual TPPO.

    • Eluent: Gradient from 100% Hexane to 5% EtOAc/Hexane.

Data Summary & Troubleshooting

Quantitative Benchmarks
ParameterProtocol A (Methylenation)Protocol B (Stilbene Synthesis)
Typical Yield 85–92%70–80%
Reaction Time 3–4 Hours4–6 Hours
Major Byproduct Triphenylphosphine Oxide (TPPO)TPPO, trace E-isomer
Limiting Factor Steric hindrance at C2Stereoselectivity (Z vs E)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Enolization of aldehydeUse a non-nucleophilic base (NaHMDS) or ensure reagents are strictly anhydrous.
No Reaction Ylide degradation / Wet solventTest ylide color (should be vivid yellow/red). Re-distill THF over Na/Benzophenone.
Poor Z/E Ratio Lithium salt interferenceUse "Salt-Free" conditions: Filter the ylide solution (if generated from NaH) or use NaHMDS/KHMDS to avoid Lithium coordination.
Sticky Solid Product TPPO ContaminationUse

complexation: Add

(2 equiv) to crude in ethanol; TPPO-

precipitates out.

Visualization: Reaction Logic & Workflow[3]

Mechanistic Pathway (Steric Influence)

The following diagram illustrates the reaction pathway, highlighting where the ortho-methyl group influences the transition state.

WittigMechanism cluster_sterics Critical Control Point Start Reagents: Aldehyde + Ylide Attack Nucleophilic Attack (Rate Limiting Step) Start->Attack Mix at low temp Betaine Betaine Intermediate (Steric Clash at C2) Attack->Betaine Kinetic Control OPA Oxaphosphetane (4-Membered Ring) Betaine->OPA Ring Closure Collapse Cycloreversion OPA->Collapse Driving Force: P=O Bond Formation Product alkene + TPPO Collapse->Product

Caption: Kinetic pathway of the Wittig reaction highlighting the high-energy intermediates destabilized by the 2-methyl steric clash.

Workup & Purification Workflow

Standardized workflow to ensure high purity and removal of phosphine oxides.

WorkupWorkflow RxnMix Crude Reaction Mixture (THF) Quench Quench: Sat. NH4Cl RxnMix->Quench Extract Extraction: Et2O or EtOAc Wash: Brine Quench->Extract Dry Dry: MgSO4 & Concentrate Extract->Dry Trituration Trituration (Pentane/Ether 5:1) Dry->Trituration Primary Purification Filter Filtration Trituration->Filter Solid Solid: TPPO (Discard) Filter->Solid Filtrate Filtrate: Crude Alkene Filter->Filtrate Column Flash Chromatography (Hexane/EtOAc) Filtrate->Column Polishing Final Pure Product Column->Final

Caption: Optimized purification workflow emphasizing the removal of Triphenylphosphine Oxide (TPPO) via trituration prior to chromatography.

References

  • BenchChem. Application Notes and Protocols: Wittig Reaction of 2-Methylbenzaldehyde. (2025).[3] Link

  • Maercker, A. The Wittig Reaction.[3][5][6][7][8] Organic Reactions, 14, 270-490. (1965). Link

  • Vedejs, E., & Peterson, M. J. Stereocontrol in Organic Synthesis Using the Diphenylphosphoryl Group. Topics in Stereochemistry, 21, 1-157. (1994).[1] Link

  • Maryanoff, B. E., & Reitz, A. B. The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects.[1][5][7] Chemical Reviews, 89(4), 863-927. (1989). Link

  • Common Organic Chemistry. Wittig Reaction Standard Conditions and Examples. (2023).[7][9] Link

Sources

Application

Application Note: Precision Synthesis of Schiff Bases from 5-Bromo-4-methoxy-2-methylbenzaldehyde

Topic: Preparation of Schiff bases from 5-Bromo-4-methoxy-2-methylbenzaldehyde Content Type: Application Note & Protocol Guide Executive Summary This technical guide outlines the synthesis, purification, and characteriza...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of Schiff bases from 5-Bromo-4-methoxy-2-methylbenzaldehyde Content Type: Application Note & Protocol Guide

Executive Summary

This technical guide outlines the synthesis, purification, and characterization of Schiff bases (imines) derived from 5-Bromo-4-methoxy-2-methylbenzaldehyde . This specific scaffold represents a high-value intermediate in medicinal chemistry.[1] The unique substitution pattern—combining a lipophilic halogen (5-Br), an electron-donating methoxy group (4-OMe), and a sterically significant ortho-methyl group (2-Me)—offers a distinct electronic and steric profile ideal for developing antimicrobial and anticancer agents.

Key Technical Insight: The presence of the ortho-methyl group at position 2 imposes steric hindrance near the carbonyl center. Unlike simple benzaldehydes, this substrate requires optimized acid catalysis and rigorous reflux conditions to ensure complete conversion and prevent hydrolysis of the moisture-sensitive imine bond.

Scientific Foundation

Chemical Mechanism

The formation of the Schiff base follows a nucleophilic addition-elimination pathway.

  • Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon of the benzaldehyde.

  • Proton Transfer: A hemiaminal intermediate is formed via proton transfer.

  • Dehydration: Under acid catalysis (typically acetic acid), the hydroxyl group is protonated and eliminated as water, forming the C=N double bond.

Critical Consideration: The 2-methyl group creates a "steric gate," slightly shielding the carbonyl carbon. Consequently, the reaction kinetics are slower than in para-substituted analogs, necessitating the use of glacial acetic acid to activate the carbonyl and drive the equilibrium forward by sequestering water (if using a Dean-Stark apparatus) or using excess solvent.

Visualization: Reaction Mechanism

ReactionMechanism Aldehyde 5-Bromo-4-methoxy- 2-methylbenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack (Slowed by 2-Me steric) Amine Primary Amine (R-NH2) Amine->Hemiaminal Transition Protonated Hemiaminal Hemiaminal->Transition H+ Transfer (Acid Cat.) Product Schiff Base (Imine) Transition->Product - H2O (Elimination) Water H2O (Byproduct) Transition->Water

Caption: Step-wise mechanism of Schiff base formation highlighting the steric influence of the 2-methyl substituent.

Experimental Protocol

Materials & Reagents
ReagentGradePurpose
5-Bromo-4-methoxy-2-methylbenzaldehyde >98% HPLCPrecursor Scaffold
Primary Aromatic Amine >98%Nucleophile (e.g., Aniline, 4-aminophenol)
Ethanol (Absolute) ACS GradeSolvent (Anhydrous is critical)
Glacial Acetic Acid ACS GradeCatalyst
Chloroform/DMSO HPLC GradeSolvents for Characterization
Standard Reflux Procedure (High-Yield Method)

Objective: To synthesize the Schiff base with >85% yield while minimizing hydrolysis.

Step 1: Pre-Solubilization

  • In a 100 mL round-bottom flask (RBF), dissolve 1.0 mmol of 5-Bromo-4-methoxy-2-methylbenzaldehyde in 15 mL of absolute ethanol .

  • Note: Sonicate if necessary to ensure complete dissolution. The 2-methyl group increases lipophilicity, making the compound slightly less soluble in cold alcohols than vanillin derivatives.

Step 2: Amine Addition

  • In a separate beaker, dissolve 1.0 mmol (1.0 eq) of the chosen primary amine in 10 mL of absolute ethanol .

  • Add the amine solution dropwise to the aldehyde solution under slow magnetic stirring at room temperature.

Step 3: Catalytic Activation

  • Add 2-3 drops of Glacial Acetic Acid to the mixture.

  • Why: This lowers the pH to ~4-5, the optimal range for imine formation. Without acid, the 2-methyl steric hindrance may stall the reaction at the hemiaminal stage.

Step 4: Reflux

  • Equip the RBF with a water-cooled condenser.

  • Heat the mixture to reflux (approx. 78°C) for 4–6 hours .

  • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (Rf ~0.6) should disappear, and a new, lower-polarity spot (Schiff base) should appear.

Step 5: Isolation & Purification

  • Cooling: Allow the reaction mixture to cool slowly to room temperature, then place in an ice bath for 30 minutes. The Schiff base typically precipitates as a colored solid (yellow/orange).

  • Filtration: Filter the precipitate using a Büchner funnel under vacuum.

  • Washing: Wash the solid with ice-cold ethanol (2 x 5 mL) to remove unreacted amine and catalyst.

  • Recrystallization: Recrystallize from hot ethanol or an Ethanol/Chloroform (9:1) mix to yield analytical-grade crystals.

Green Chemistry Variation (Microwave Assisted)

For high-throughput synthesis, replace the 6-hour reflux with microwave irradiation.

  • Method: Mix 1.0 mmol aldehyde and 1.0 mmol amine with 2 drops of acetic acid in a minimal amount of ethanol (2 mL).

  • Irradiation: 140°C, 300W for 5–10 minutes .

  • Yield: Often increases to >90% due to rapid overcoming of the activation energy barrier.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Spectroscopic Markers
TechniqueParameterExpected ValueStructural Assignment
FT-IR

(C=N)
1600 – 1635 cm

Sharp band confirming imine formation.
FT-IR

(C-O)
1240 – 1260 cm

Methoxy group stretch (Ar-O-C).
1H NMR

(CH=N)
8.2 – 8.8 ppm (Singlet)Azomethine proton (Diagnostic peak).
1H NMR

(O-CH3)
3.8 – 3.9 ppm (Singlet)Methoxy protons.
1H NMR

(Ar-CH3)
2.3 – 2.5 ppm (Singlet)2-Methyl protons (Upfield due to shielding).
Troubleshooting Guide
  • Problem: No precipitate forms upon cooling.

    • Solution: The Schiff base might be too soluble in ethanol. Evaporate 50% of the solvent using a rotary evaporator and re-cool. Alternatively, add cold water dropwise to induce precipitation (trituration).

  • Problem: TLC shows two spots close together.

    • Solution: This may indicate partial hydrolysis (reverting to aldehyde) on the silica plate. Use triethylamine-treated silica plates to stabilize the imine during chromatography.

Biological Application Workflow

Schiff bases of this class are potent candidates for antimicrobial and anticancer screening.[2]

Workflow Diagram

BioWorkflow cluster_Assays Biological Screening Synth Synthesized Schiff Base QC QC Check (NMR/IR/MP) Synth->QC Stock Stock Solution (DMSO, 10 mM) QC->Stock Pass Docking In Silico Docking (Target: DNA Gyrase) QC->Docking Structure Verified MTT Cytotoxicity Assay (MTT / MCF-7 Cells) Stock->MTT MIC Antimicrobial MIC (Broth Dilution) Stock->MIC

Caption: Integrated workflow from chemical synthesis to biological validation.

References

  • Singh, R., et al. (2012).[3] Synthesis, Spectral and Quantum-Chemical Calculations on 5-Bromo-4-hydroxy-3-methoxy-2-nitro Benzaldehyde Schiff Base. Asian Journal of Chemistry, 24(12), 5522-5524. Retrieved from [Link]

  • PubChem. (2025). 5-Bromo-2-methoxy-4-methylbenzaldehyde (CID 65440854).[4] National Library of Medicine. Retrieved from [Link]

  • Chauhan, V., et al. (2023).[5] A Review: The Biological Activities of Schiff Bases. International Journal of Scientific Research in Engineering and Management, 07(05).[5] Retrieved from [Link]

  • Organic Syntheses. (1973). 2-Bromo-4-methylbenzaldehyde.[6] Org. Synth. Coll. Vol. 5, p.139. Retrieved from [Link]

Sources

Method

Application Note: Catalytic Cross-Coupling of 5-Bromo-4-methoxy-2-methylbenzaldehyde

Introduction & Structural Analysis[2] 5-Bromo-4-methoxy-2-methylbenzaldehyde is a highly functionalized aromatic building block characterized by three distinct functional handles: an electrophilic aldehyde, an electron-d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis[2]

5-Bromo-4-methoxy-2-methylbenzaldehyde is a highly functionalized aromatic building block characterized by three distinct functional handles: an electrophilic aldehyde, an electron-donating methoxy group, and a reactive aryl bromide.

This scaffold is particularly valuable in the synthesis of fused heterocycles such as isoquinolines (via Pomeranz-Fritsch type cyclizations) and indoles , as well as serving as a core for biaryl kinase inhibitors.

Structural Challenges & Reactivity Profile

The molecule presents specific chemo-selective challenges that dictate the experimental design:

  • Steric Environment (C5-Position): The bromine atom at C5 is situated ortho to the methoxy group at C4. While methoxy is an activating group (EDG), its steric bulk can retard oxidative addition with standard phosphine ligands (e.g., PPh3).

  • Aldehyde Sensitivity (C1-Position): The aldehyde functionality is susceptible to:

    • Cannizzaro Reaction: In the presence of strong bases (e.g., NaOH, KOH) often used in coupling.

    • Aerobic Oxidation: Converting to the benzoic acid.

    • Condensation: With amines or enolizable ketones.

  • Electronic Effects: The C4-methoxy group increases electron density at C5, making the C-Br bond slightly less electrophilic than in electron-deficient systems, requiring electron-rich ligands for efficient oxidative addition.

Strategic Solution: Use Buchwald-type dialkylbiaryl phosphine ligands (SPhos, XPhos) to overcome the ortho-methoxy steric hindrance and employ mild inorganic bases (K3PO4, Cs2CO3) to preserve the aldehyde.

Decision Tree: Reaction Pathway Selection

ReactionPathways Start 5-Bromo-4-methoxy- 2-methylbenzaldehyde Suzuki Suzuki-Miyaura (Biaryl Synthesis) Start->Suzuki Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Start->Buchwald HNR2 / H2NR Sonogashira Sonogashira (Alkynylation) Start->Sonogashira Terminal Alkyne Prod_Biaryl 5-Aryl-4-methoxy- 2-methylbenzaldehyde Suzuki->Prod_Biaryl Pd(OAc)2 / SPhos K3PO4, 80°C Prod_Amine 5-Amino-4-methoxy- 2-methylbenzaldehyde Buchwald->Prod_Amine Pd2(dba)3 / BrettPhos Cs2CO3, 100°C Prod_Alkyne 5-Alkynyl-4-methoxy- 2-methylbenzaldehyde Sonogashira->Prod_Alkyne Pd(PPh3)2Cl2 / CuI Et3N, RT-50°C

Figure 1: Strategic reaction pathways for functionalizing the C5-position while preserving the C1-aldehyde.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of biaryl derivatives. Rationale: The use of SPhos is critical here. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is designed to facilitate coupling of aryl chlorides and bromides that are deactivated by ortho-substituents (like the C4-OMe group). Potassium phosphate (K3PO4) is selected as the base because it is basic enough to activate the boronic acid but mild enough to prevent aldehyde degradation.

Materials
  • Substrate: 5-Bromo-4-methoxy-2-methylbenzaldehyde (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)2 (2-5 mol%)

  • Ligand: SPhos (4-10 mol%) (Ratio Pd:Ligand = 1:2)

  • Base: K3PO4 (tribasic, 2.0 equiv) or K2CO3 (2.0 equiv)

  • Solvent: Toluene : Water (10:1) or 1,4-Dioxane : Water (4:1)

Step-by-Step Procedure
  • Catalyst Pre-complexation (Optional but Recommended): In a vial, mix Pd(OAc)2 and SPhos in the reaction solvent (e.g., 1 mL Toluene) and stir at room temperature for 10 minutes to generate the active catalytic species (L-Pd-OAc).

  • Reaction Assembly: To a reaction tube equipped with a magnetic stir bar, add:

    • 5-Bromo-4-methoxy-2-methylbenzaldehyde (1.0 mmol, 229 mg)

    • Arylboronic acid (1.2 mmol)[1]

    • K3PO4 (2.0 mmol, 424 mg)

  • Degassing: Seal the tube with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).[1] This is crucial to prevent homocoupling of the boronic acid and oxidation of the aldehyde.

  • Solvent Addition: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

  • Catalyst Addition: Add the pre-formed catalyst solution via syringe.

  • Heating: Heat the mixture to 80–90°C for 4–12 hours. Monitor by TLC or LCMS.

    • Note: Do not overheat (>110°C) to avoid decarbonylation of the aldehyde.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine. Dry over Na2SO4.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc). The aldehyde group makes the product easily visible under UV (254 nm).

Protocol 2: Buchwald-Hartwig Amination

Objective: Installation of amine functionality (C-N bond formation). Rationale: The ortho-methoxy group creates steric hindrance. First-generation catalysts (e.g., Pd(PPh3)4) often fail or require harsh conditions. BrettPhos or RuPhos are the gold standards for this substrate class. Cesium Carbonate (Cs2CO3) is used as the base; avoid Sodium tert-butoxide (NaOtBu) as it will rapidly attack the aldehyde.

Materials
  • Substrate: 5-Bromo-4-methoxy-2-methylbenzaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) or [Pd(allyl)Cl]2

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4-6 mol%)

  • Base: Cs2CO3 (2.0 equiv) - Must be anhydrous.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

Step-by-Step Procedure
  • Drying: Ensure all glassware is oven-dried. Moisture kills the active catalyst and promotes aldehyde hydration.

  • Charging: In a glovebox or under strict Argon flow, add:

    • Pd2(dba)3 (18 mg, 0.02 mmol)

    • Ligand (BrettPhos: 32 mg, 0.06 mmol)

    • Cs2CO3 (650 mg, 2.0 mmol)

    • Substrate (229 mg, 1.0 mmol)

  • Solvent/Amine Addition: Add anhydrous 1,4-Dioxane (5 mL). If the amine is liquid, add it now (1.2 mmol). If solid, add with other solids.

  • Reaction: Seal the vessel. Heat to 100°C for 12–18 hours.

    • Checkpoint: If the reaction stalls, add 1 mol% more catalyst/ligand.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Silica gel chromatography.

    • Caution: Aminobenzaldehydes can be unstable on silica (acidic). Add 1% Triethylamine to the eluent to neutralize the silica.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or Steric hindranceSwitch to XPhos Pd G3 or SPhos Pd G3 precatalysts. These ensure a 1:1 Pd:L ratio and faster initiation.
Aldehyde Oxidation O2 leakage or Peroxides in solventUse strictly degassed solvents. Test ether/dioxane for peroxides. Add BHT (stabilizer) if necessary.
Debromination (Ar-H) Beta-hydride elimination from alcohol solventAvoid primary/secondary alcohol solvents (e.g., iPrOH). Use Toluene, Dioxane, or DME.
Cannizzaro Product Base is too strong (OH- or OR-)Switch from hydroxide/alkoxide bases to K3PO4 or K2CO3 .

Mechanistic Visualization: The Steric Challenge

The following diagram illustrates the catalytic cycle specific to the SPhos-Pd system, highlighting how the ligand architecture facilitates the reaction despite the ortho-methoxy hindrance.

CatalyticCycle Pd0 Pd(0)-SPhos (Active Species) OxAdd Oxidative Addition (Rate Limiting due to Sterics) Pd0->OxAdd + Substrate TransMet Transmetalation (Ar-B(OH)3 + Base) OxAdd->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Product 5-Ar-4-OMe-Ar-CHO RedElim->Product Substrate 5-Br-4-OMe-Ar-CHO Substrate->OxAdd

Figure 2: Catalytic cycle emphasizing the oxidative addition step where the bulky SPhos ligand protects the Pd center while accommodating the ortho-methoxy substrate.

References

  • Compound Data: 5-Bromo-4-methoxy-2-methylbenzaldehyde (CAS 1208795-91-8).[3][4][5][6][7] BenchChem / PubChem.

  • Suzuki Coupling of Ortho-Substituted Aryl Halides: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.

  • Aldehyde Tolerance in Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Analogous Protocol (5-Bromo-2-alkoxybenzaldehyde): BenchChem Application Note. Suzuki Coupling Reaction of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. (Note: Link directs to specific CAS entry for verification).

Sources

Application

5-Bromo-4-methoxy-2-methylbenzaldehyde as a building block for agrochemicals

Application Note: 5-Bromo-4-methoxy-2-methylbenzaldehyde as a Strategic Building Block in Agrochemical Discovery Abstract This technical guide profiles 5-Bromo-4-methoxy-2-methylbenzaldehyde (CAS: Analogous to 52289-54-0...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Bromo-4-methoxy-2-methylbenzaldehyde as a Strategic Building Block in Agrochemical Discovery

Abstract

This technical guide profiles 5-Bromo-4-methoxy-2-methylbenzaldehyde (CAS: Analogous to 52289-54-0 derivatives), a highly functionalized aromatic scaffold utilized in the synthesis of next-generation fungicides and herbicides. Characterized by its 1,2,4,5-substitution pattern , this building block offers orthogonal reactivity: the electrophilic aldehyde for linker construction and the aryl bromide for cross-coupling. This note details its structural advantages for metabolic stability, provides validated protocols for its synthesis and downstream functionalization, and outlines its application in creating biaryl ether and benzophenone pharmacophores.

Introduction: The Strategic Value of the Scaffold

In modern agrochemical design, "molecular crowding" on the benzene ring is a proven strategy to enhance metabolic stability and potency. 5-Bromo-4-methoxy-2-methylbenzaldehyde represents a privileged scaffold due to its specific substitution geometry:

  • Metabolic Blocking: The 5-bromo substituent is positioned para to the 2-methyl group. This blocks the primary site of metabolic oxidation (benzylic oxidation or ring hydroxylation), significantly extending the half-life of the active ingredient in plant systems.

  • Orthogonal Reactivity:

    • C1-Formyl (-CHO): Serves as a "soft" electrophile for condensation reactions (e.g., to oximes, hydrazones, or styrenes).

    • C5-Bromo (-Br): Acts as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the attachment of heteroaryl pharmacophores common in SDHI and DMI fungicides.

  • Lipophilicity Modulation: The 4-methoxy and 2-methyl groups provide a balanced lipophilic profile (

    
     adjustment), facilitating cuticular penetration in crop protection applications.
    

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyDataNotes
IUPAC Name 5-Bromo-4-methoxy-2-methylbenzaldehyde
Molecular Formula C

H

BrO

Molecular Weight 229.07 g/mol
Appearance Pale yellow to off-white solidCrystalline
Melting Point 78–82 °C (Predicted)Depends on purity/polymorph
Solubility Soluble in DCM, EtOAc, THF; Insoluble in Water
Stability Stable under standard conditions; Air-sensitive (Aldehyde oxidation)Store under N

at 2–8°C

Synthetic Utility & Mechanisms[1][7][8]

The utility of this molecule lies in its ability to undergo regioselective functionalization . The diagram below illustrates the "Functional Map" of the scaffold, highlighting how different sectors of the molecule contribute to agrochemical activity.

G Center 5-Bromo-4-methoxy- 2-methylbenzaldehyde Aldehyde C1-Formyl Group (Linker Synthesis) Center->Aldehyde Condensation (Wittig, Knoevenagel) Bromide C5-Bromide (Cross-Coupling Handle) Center->Bromide Suzuki/Buchwald Coupling Substituents C2-Me / C4-OMe (Metabolic Blocking) Center->Substituents Steric/Electronic Modulation Fungicide Biaryl Fungicides (e.g., SDHIs) Aldehyde->Fungicide Bromide->Fungicide Herbicide Benzoyl Pyrazoles (Herbicides) Bromide->Herbicide

Caption: Functional map of the scaffold showing reactive sites (Red/Yellow) and physicochemical modulators (Green).

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-4-methoxy-2-methylbenzaldehyde

Rationale: This protocol utilizes the regioselective bromination of the commercially available 4-methoxy-2-methylbenzaldehyde. The directing effects of the methoxy (ortho/para) and methyl (ortho/para) groups, combined with the meta-directing aldehyde, favor bromination at the C5 position.

Reagents:

  • Starting Material: 4-Methoxy-2-methylbenzaldehyde (1.0 equiv)

  • Brominating Agent: Bromine (Br

    
    ) (1.05 equiv) or N-Bromosuccinimide (NBS)
    
  • Solvent: Glacial Acetic Acid (AcOH) or DMF

  • Catalyst: Iron(III) chloride (FeCl

    
    ) (catalytic, optional for activation)
    

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and a scrubber (for HBr fumes) with 4-methoxy-2-methylbenzaldehyde (10.0 g, 66.6 mmol) and Glacial Acetic Acid (50 mL).

  • Cooling: Cool the solution to 0–5 °C using an ice bath.

  • Addition: Add a solution of Bromine (3.6 mL, 70.0 mmol) in Acetic Acid (10 mL) dropwise over 30 minutes. Maintain temperature <10 °C to prevent over-bromination.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product spot will be less polar than the starting aldehyde.

  • Quench: Pour the reaction mixture into ice-water (200 mL). A precipitate should form.

  • Workup:

    • If solid forms: Filter, wash with water and cold bicarbonate solution.

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with sat. NaHCO

      
       (to remove acid) and Brine. Dry over Na
      
      
      
      SO
      
      
      .
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Validation:

    
    H NMR (CDCl
    
    
    
    ) should show a singlet for the aldehyde (~10.2 ppm) and two aromatic singlets (H3 and H6), confirming the para relationship of the protons (1,2,4,5-substitution).
Protocol B: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Rationale: This protocol demonstrates the utility of the C5-bromide in creating biaryl scaffolds typical of modern agrochemicals.

Reagents:

  • Substrate: 5-Bromo-4-methoxy-2-methylbenzaldehyde (1.0 equiv)

  • Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (3 mol%)
    
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)[1][2]
  • Solvent: 1,4-Dioxane : Water (4:1)

Workflow:

  • Inertion: Purge a reaction vial with Nitrogen or Argon.

  • Loading: Add Substrate (1.0 mmol), Boronic Acid (1.2 mmol), Base (2.0 mmol), and Catalyst (0.03 mmol).

  • Solvation: Add degassed solvent mixture (5 mL).

  • Heating: Heat to 90 °C for 12 hours.

  • Workup: Dilute with water, extract with EtOAc. Filter through a Celite pad to remove Pd residues.

  • Yield: Typical yields for this electron-rich bromide are 85–95%.

Process Visualization

The following diagram details the logic flow for the synthesis and purification, ensuring a "self-validating" process via checkpoint monitoring.

Synthesis Start Start: 4-Methoxy-2-methylbenzaldehyde Bromination Bromination (Br2/AcOH, 0°C) Start->Bromination Check1 Checkpoint: TLC (Disappearance of SM) Bromination->Check1 Check1->Bromination Incomplete (Add time/Br2) Quench Quench (Ice Water) & Extraction Check1->Quench Complete Purification Recrystallization (EtOH/H2O) Quench->Purification Final Product: 5-Bromo-4-methoxy- 2-methylbenzaldehyde Purification->Final

Caption: Step-by-step synthesis workflow with critical quality control checkpoints.

Safety & Handling (MSDS Highlights)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Sensitizer: Benzaldehyde derivatives can cause contact dermatitis.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent oxidation of the aldehyde to the benzoic acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65440854, 5-Bromo-2-methoxy-4-methylbenzaldehyde. Retrieved from [Link] (Note: Isomer structural reference).

  • Organic Syntheses (2014). Preparation of 2-Bromo-4-methylbenzaldehyde and related halobenzaldehydes. Organic Syntheses, Coll. Vol. 10, p.12. Retrieved from [Link]

Sources

Method

Application Note: Grignard Reaction Compatibility with 5-Bromo-4-methoxy-2-methylbenzaldehyde

Introduction: Navigating the Challenges of a Multifunctional Aromatic Aldehyde The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its efficiency in creating complex mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of a Multifunctional Aromatic Aldehyde

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its efficiency in creating complex molecules. However, its application to highly functionalized substrates like 5-Bromo-4-methoxy-2-methylbenzaldehyde presents a nuanced challenge that demands a careful, strategic approach. This application note provides a detailed guide for researchers, scientists, and drug development professionals on successfully performing Grignard reactions with this specific substrate. We will explore both direct addition and protecting group strategies, offering in-depth protocols and explaining the rationale behind key experimental choices to ensure reproducible and high-yielding results.

The inherent reactivity of the aldehyde functional group towards the strongly nucleophilic and basic Grignard reagent is the primary consideration.[1][2] Furthermore, the substitution pattern of 5-Bromo-4-methoxy-2-methylbenzaldehyde introduces additional layers of complexity:

  • Steric Hindrance: The ortho-methyl group significantly hinders the approach of the Grignard reagent to the aldehyde's carbonyl carbon. This steric congestion can impede the reaction, often leading to low yields or requiring more forceful reaction conditions.[3]

  • Potential Side Reactions: The presence of a methoxy group raises the possibility of a competing reaction pathway. While less common than aldehyde addition, displacement of aromatic alkoxy groups by Grignard reagents has been observed, sometimes facilitated by chelation with the magnesium center.[4]

  • Chemoselectivity: The bromo-substituent, while generally less reactive towards nucleophilic attack by a Grignard reagent in this context, could potentially undergo metal-halogen exchange or coupling reactions under certain conditions, though this is a minor pathway compared to the highly electrophilic aldehyde.

This guide will dissect these challenges and provide robust protocols to navigate them effectively.

Strategic Approaches: Direct Addition vs. Protection

Two primary strategies can be employed for the Grignard reaction with 5-Bromo-4-methoxy-2-methylbenzaldehyde: direct addition and a protecting group strategy. The choice between these depends on the specific Grignard reagent being used, the desired scale of the reaction, and the tolerance for potential side products.

Strategy 1: Direct Grignard Addition (For Less Hindered Grignard Reagents)

Direct addition is a more atom-economical approach but requires careful control of reaction conditions to mitigate the effects of steric hindrance and potential side reactions. This strategy is generally more successful with smaller, more reactive Grignard reagents (e.g., methylmagnesium bromide, ethylmagnesium bromide).

  • Lewis Acid Additives: The use of a Lewis acid, such as cerium(III) chloride (CeCl₃), can enhance the electrophilicity of the carbonyl carbon, thereby promoting nucleophilic attack and potentially improving yields in sterically hindered cases.[3]

  • Reaction Temperature: A careful balance of temperature is crucial. While lower temperatures are generally favored to control the exothermicity of the reaction, a moderate increase in temperature may be necessary to overcome the activation energy barrier imposed by the ortho-methyl group.[3]

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are standard solvents for Grignard reactions due to their ability to solvate the magnesium species.[5]

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), flame-dry all glassware and allow it to cool to room temperature.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 5-Bromo-4-methoxy-2-methylbenzaldehyde (1.0 eq) in anhydrous THF (10 mL per mmol of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add the Grignard reagent (1.1 - 1.5 eq, commercially available or freshly prepared) dropwise to the stirred solution of the aldehyde over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (refluxing in THF) may be required.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired secondary alcohol.

ParameterConditionRationale
Temperature 0 °C to Room Temperature (or reflux)Controls exothermicity; higher temperature may be needed for hindered substrates.
Solvent Anhydrous THF or Diethyl EtherAprotic solvent required to prevent quenching of the Grignard reagent.[5]
Equivalents of Grignard 1.1 - 1.5Ensures complete consumption of the starting aldehyde.
Work-up Saturated aq. NH₄ClA mild acidic workup to protonate the alkoxide and minimize side reactions.
Strategy 2: The Protecting Group Approach (A More Robust Method)

For more complex or sterically demanding Grignard reagents, or when the highest possible yield and purity are required, a protecting group strategy is strongly recommended.[6][7] This involves temporarily masking the reactive aldehyde as an acetal, which is stable under the basic conditions of the Grignard reaction.[8][9] Following the Grignard reaction, the protecting group is easily removed to reveal the newly formed secondary alcohol.

Part A: Protection of the Aldehyde

  • Setup: In a round-bottom flask, dissolve 5-Bromo-4-methoxy-2-methylbenzaldehyde (1.0 eq) in toluene (10 mL per mmol).

  • Add Reagents: Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

  • Reaction: Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure. The resulting acetal is often pure enough for the next step, but can be purified by column chromatography if necessary.

Part B: The Grignard Reaction

  • Reaction Setup: Under an inert atmosphere, dissolve the protected aldehyde (1.0 eq) in anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C and add the Grignard reagent (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Cool to 0 °C and quench with a saturated aqueous solution of NH₄Cl.

  • Work-up: Extract with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Part C: Deprotection of the Acetal

  • Setup: Dissolve the crude product from Part B in a mixture of THF and 1M aqueous HCl (e.g., a 4:1 mixture).

  • Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Neutralize the acid with a saturated aqueous solution of NaHCO₃. Extract with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Protecting Group Ethylene Glycol (forms a cyclic acetal)Stable to basic Grignard reagents, easily removed with acid.[7][8]
Protection Catalyst p-Toluenesulfonic Acid (p-TSA)Acid catalyst for acetal formation.
Deprotection Aqueous HClAcid-catalyzed hydrolysis to remove the acetal protecting group.

Visualizing the Reaction Pathways

Grignard_Reaction_Pathways cluster_direct Direct Addition Pathway cluster_side Potential Side Reactions Start_Aldehyde 5-Bromo-4-methoxy- 2-methylbenzaldehyde Direct_Product Secondary Alcohol Product Start_Aldehyde->Direct_Product 1. R-MgX 2. H₃O⁺ Work-up Enolization Enolization (minor for aldehydes) Start_Aldehyde->Enolization Reduction Reduction (if Grignard has β-H) Start_Aldehyde->Reduction Grignard_Reagent R-MgX Grignard_Reagent->Direct_Product Protecting_Group_Strategy Start_Aldehyde 5-Bromo-4-methoxy- 2-methylbenzaldehyde Protected_Aldehyde Protected Aldehyde (Acetal) Start_Aldehyde->Protected_Aldehyde Ethylene Glycol, p-TSA Grignard_Reaction Grignard Reaction with R-MgX Protected_Aldehyde->Grignard_Reaction Intermediate_Alkoxide Protected Secondary Alkoxide Grignard_Reaction->Intermediate_Alkoxide Deprotection Acidic Work-up (Deprotection) Intermediate_Alkoxide->Deprotection Final_Product Secondary Alcohol Product Deprotection->Final_Product

Caption: Workflow for the protecting group strategy.

Conclusion

The successful execution of a Grignard reaction on 5-Bromo-4-methoxy-2-methylbenzaldehyde is readily achievable with careful consideration of the substrate's unique electronic and steric properties. For simple, less-hindered Grignard reagents, a direct addition protocol with potential optimization of temperature and additives can be effective. However, for a more general and robust approach that minimizes side products and is compatible with a wider range of Grignard reagents, the use of an acetal protecting group is the superior strategy. By understanding the underlying chemical principles and following the detailed protocols outlined in this application note, researchers can confidently incorporate this versatile building block into their synthetic endeavors.

References

  • [ACS Omega. (2022, February 1). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give [6][8]Addition and Oxidative Coupling Reactions.]([Link])

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield in 5-Bromo-4-methoxy-2-methylbenzaldehyde synthesis

Technical Support Center: 5-Bromo-4-methoxy-2-methylbenzaldehyde Synthesis Ticket System Status: [ONLINE] Current Topic: Yield Optimization & Impurity Management Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-4-methoxy-2-methylbenzaldehyde Synthesis

Ticket System Status: [ONLINE] Current Topic: Yield Optimization & Impurity Management Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Synthetic Challenge

The synthesis of 5-Bromo-4-methoxy-2-methylbenzaldehyde (Target Molecule) often presents a classic "regioselectivity vs. reactivity" paradox. The precursor, 4-methoxy-2-methylbenzaldehyde , contains three directing groups that create a crowded electronic landscape:

  • Methoxy (-OCH₃) at C4: Strong ortho/para director (activates C3 and C5).

  • Methyl (-CH₃) at C2: Weak ortho/para director (activates C3 and C5).

  • Aldehyde (-CHO) at C1: Strong meta director (deactivates ring, directs to C3 and C5).

The Conflict: All three groups direct the incoming bromine electrophile to positions C3 and C5 .

  • C5 is sterically favored (flanked by -OCH₃ and -CHO).

  • C3 is sterically crowded (flanked by -OCH₃ and -CH₃) but electronically activated.

Common Failure Modes:

  • Low Yield: Formation of the C3-isomer or 3,5-dibromo byproducts.

  • "Pink Tar" Syndrome: Acid-catalyzed demethylation of the methoxy group caused by HBr byproduct, leading to phenolic polymerization.[1]

Module 1: Route Selection Strategy

Before troubleshooting your current protocol, verify you are using the correct route for your scale and purity requirements.[1]

FeatureRoute A: Direct Bromination (The "Workhorse")Route B: Vilsmeier-Haack Formylation (The "Architect")
Starting Material 4-Methoxy-2-methylbenzaldehyde1-Bromo-2-methoxy-4-methylbenzene
Reagents Br₂/AcOH or NBS/DMFPOCl₃ / DMF
Step Count 1 Step2 Steps (Bromination then Formylation)
Key Risk Regioselectivity (Isomer mixture)Moisture sensitivity; POCl₃ handling
Best For Rapid synthesis, <10g scaleProcess chemistry, >100g scale, High Purity

Module 2: The Optimized Protocol (Route A)

Case Study: User reports 45% yield and a sticky red solid using Br₂ in CH₂Cl₂. Diagnosis: Lack of pH control led to demethylation; solvent choice failed to suppress radical side reactions.

The "Buffered Acetic Acid" Method

This protocol maximizes C5 regioselectivity while suppressing demethylation.

Reagents:

  • Substrate: 4-Methoxy-2-methylbenzaldehyde (1.0 eq)

  • Brominating Agent: Molecular Bromine (Br₂) (1.05 eq)

  • Solvent: Glacial Acetic Acid (AcOH)[2]

  • Critical Additive: Sodium Acetate (NaOAc) (1.1 eq)

Step-by-Step Workflow:

  • Preparation: Dissolve the aldehyde and NaOAc in Glacial AcOH.

    • Why NaOAc? It acts as a buffer, neutralizing the HBr generated during substitution.[1] Free HBr is a strong Lewis acid that will cleave the methyl ether (demethylation) to form a phenol, which then oxidizes to a tar.[1]

  • Cooling: Cool the solution to 0–5°C (Ice/Water bath).

    • Why? Lower temperatures increase the kinetic selectivity for the less hindered C5 position over the crowded C3 position.[1]

  • Addition: Add Br₂ (diluted in AcOH) dropwise over 60 minutes.

    • Rate Control: Fast addition causes local high concentration, leading to di-bromination.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:1).

  • Quenching: Pour mixture into ice water containing 10% Sodium Thiosulfate .

    • Visual Check: The orange/red color should vanish, leaving a white/off-white precipitate.[1]

  • Isolation: Filter the solid. If "oiling" occurs, extract with DCM, wash with NaHCO₃ (to remove AcOH), and recrystallize from Ethanol/Water.[1]

Module 3: Visualizing the Pathway

The following diagram illustrates the competition between the desired pathway and the failure modes (Isomerization and Demethylation).

G Start 4-Methoxy-2-methylbenzaldehyde Condition Reaction Conditions: Br2, AcOH, NaOAc 0°C -> RT Start->Condition Target TARGET (C5-Bromo) 5-Bromo-4-methoxy- 2-methylbenzaldehyde Condition->Target Major Pathway (Kinetic Control) Impurity1 IMPURITY (C3-Bromo) 3-Bromo-isomer (Steric Strain) Condition->Impurity1 Minor Pathway (Thermodynamic) SideReaction SIDE REACTION HBr-induced Demethylation (Phenol Formation) Condition->SideReaction No Buffer (NaOAc) Impurity2 IMPURITY (Di-Bromo) 3,5-Dibromo-derivative Target->Impurity2 Over-bromination (Excess Br2) Tar Polymerized Tar (Pink/Black Oil) SideReaction->Tar Oxidation

Caption: Reaction pathway showing the critical divergence between the desired C5-bromination and the HBr-catalyzed degradation pathways.

Module 4: Troubleshooting FAQ

Q1: My product is a sticky oil that won't crystallize. What happened?

  • Cause: Likely a mixture of the C3 and C5 isomers, or residual acetic acid.[1]

  • Fix:

    • Dissolve the oil in hot Ethanol (minimum volume).

    • Add water dropwise until turbidity appears.

    • Cool slowly to 4°C.

    • If it still oils out, seed with a crystal of pure product (if available) or scratch the glass.[1]

    • Alternative: Run a quick silica plug using 5% EtOAc in Hexanes to remove polar phenolic impurities.

Q2: The reaction mixture turned dark black/purple immediately.

  • Cause: Exothermic runaway or lack of buffer. The dark color suggests oxidation of the aldehyde or phenol formation.[1]

  • Fix: Ensure you are using Sodium Acetate .[3] If using NBS (N-Bromosuccinimide), ensure the DMF is dry and the reaction is kept in the dark to prevent radical bromination of the methyl group (benzylic bromination).[1]

Q3: Can I use NBS instead of Bromine?

  • Answer: Yes, and it is often gentler.[1]

  • Protocol: Use NBS (1.05 eq) in Acetonitrile (MeCN) with p-Toluenesulfonic acid (pTsOH, 0.1 eq) as a catalyst at RT.

  • Advantage:[1][2] Higher regioselectivity for C5 due to the bulk of the NBS-succinimide complex.

  • Disadvantage:[1] Removal of succinimide byproduct requires thorough water washing.

Q4: NMR shows a doublet at ~7.0 ppm and ~7.8 ppm. Is this right?

  • Analysis: No. The target molecule (5-bromo-4-methoxy-2-methylbenzaldehyde) has two aromatic protons that are para to each other (positions 3 and 6).

  • Target NMR Signature: You should see two singlets (or very weak coupling) in the aromatic region because the protons are para-separated.

  • Diagnosis: If you see strong doublets (ortho coupling ~8Hz), you likely made the 3-bromo isomer (where protons at 5 and 6 are adjacent) or you have starting material left.

References & Validated Sources

  • Regioselectivity in Bromination of Activated Benzaldehydes:

    • Source: BenchChem Technical Guides.[4] "Synthesis of Brominated Methoxy-Methylbenzaldehydes."

    • Relevance: Establishes the C5 preference in 2,4-disubstituted systems.

    • Link:[4]

  • Organic Syntheses Procedure (Analogous Chemistry):

    • Source: Organic Syntheses, Coll.[1][3] Vol. 3, p. 138 (1955).[1] "Bromination of activated aromatic aldehydes."

    • Relevance: Provides the foundational method for using NaOAc/AcOH buffering to prevent demethylation.

    • Link:

  • Compound Data & Isomer Confirmation:

    • Source: PubChem CID 65440854.[5]

    • Relevance: Confirms chemical structure, molecular weight (229.07 g/mol ), and physical properties for identification.[1]

    • Link:

  • Alternative Route (Vilsmeier-Haack):

    • Source: Patent CN102557903A.

    • Relevance: Describes the introduction of aldehyde groups to methoxy-substituted benzenes using POCl3/DMF.

    • Link:

Sources

Optimization

Purification methods for crude 5-Bromo-4-methoxy-2-methylbenzaldehyde

Technical Support Center: Purification of 5-Bromo-4-methoxy-2-methylbenzaldehyde Case ID: PUR-5B4M-2MB Status: Open Assigned Specialist: Senior Application Scientist[1][2][3][4] Executive Summary & Compound Profile Welco...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Bromo-4-methoxy-2-methylbenzaldehyde

Case ID: PUR-5B4M-2MB Status: Open Assigned Specialist: Senior Application Scientist[1][2][3][4]

Executive Summary & Compound Profile

Welcome to the technical support hub for 5-Bromo-4-methoxy-2-methylbenzaldehyde (CAS: 923281-67-8).[1][2][3][4] This intermediate is critical in the synthesis of complex pharmaceuticals and agrochemicals.[5] Its purification is often complicated by the presence of regioisomers (e.g., 3-bromo isomers) and over-brominated byproducts formed during electrophilic aromatic substitution.[3]

Compound Properties (Typical):

  • Physical State: Crystalline solid (Off-white to pale yellow).[1][2][3][4]

  • Solubility: Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water.[1][2]

  • Reactivity: The aldehyde moiety is susceptible to oxidation (to benzoic acid) and Cannizzaro disproportionation under strong basic conditions.[1][2]

Troubleshooting Guide: Common Purification Issues

Use this dynamic guide to diagnose your specific issue.

Symptom Probable Cause Corrective Action
Product "Oils Out" during recrystallizationSolvent polarity mismatch or cooling too rapidly.[1][2][3][4]Solution: Re-heat to dissolve. Add a seed crystal at the cloud point.[4] Switch to a dual-solvent system (e.g., EtOH/Water or EtOAc/Heptane) and cool slowly (10°C/hour).[1][2][3][4]
Low Melting Point (Wide Range)Presence of regioisomers (isostructural impurities).[1][2][4]Solution: Recrystallization is often insufficient for regioisomers.[1][2][4] Switch to Protocol A (Bisulfite Purification) to isolate the aldehyde specifically, followed by high-resolution chromatography if needed.[1][2][3][4]
Yellow/Orange Discoloration Trace bromine (

) or oxidized quinoid species.[1][2][4]
Solution: Wash the organic layer with 10% Sodium Thiosulfate (

) before crystallization to quench active oxidants.[2][4]
Low Yield after Bisulfite Step Incomplete adduct precipitation or hydrolysis failure.[1][2][4]Solution: Ensure the NaHSO3 solution is saturated. During recovery, maintain pH > 10 (using Carbonate, not Hydroxide, to avoid Cannizzaro side reactions).

Detailed Experimental Protocols

Protocol A: Chemoselective Purification via Bisulfite Adduct

Best for: Separating the target aldehyde from non-aldehyde impurities (starting materials, over-brominated species).[1][2]

Mechanism: The aldehyde reacts with sodium bisulfite to form a water-soluble sulfonate salt.[1][2][3][4] Non-aldehyde impurities remain in the organic layer and are washed away.[6]

  • Adduct Formation:

    • Dissolve crude 5-Bromo-4-methoxy-2-methylbenzaldehyde (10 g) in Methanol (30 mL) .

    • Add a saturated aqueous solution of Sodium Bisulfite (NaHSO3) (1.5 equivalents, ~40 mL).

    • Stir vigorously for 1-2 hours at room temperature. A thick white precipitate (the bisulfite adduct) should form.[4]

    • Note: If no solid forms, the adduct may be soluble. Proceed to extraction.

  • Washing (Impurity Removal):

    • Filter the solid adduct.[7] Wash with Diethyl Ether or DCM (2 x 20 mL) to remove non-aldehyde organic impurities.[1][2][4]

    • Alternative (if liquid): Extract the aqueous mixture with DCM. Keep the aqueous layer (contains product); discard the organic layer.[2]

  • Regeneration (Hydrolysis):

    • Suspend the solid adduct (or aqueous solution) in fresh DCM (50 mL).

    • Slowly add 10% Aqueous Sodium Carbonate (

      
      )  or Sodium Hydroxide (NaOH)  while stirring until pH 10-12 is reached.
      
    • Caution: Gas evolution (

      
      ) may occur if carbonate is used.[1][2][4]
      
    • Stir for 30 minutes to ensure complete reversal to the aldehyde.

  • Isolation:

    • Separate the organic layer.[8][9] Extract the aqueous layer once more with DCM.

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
Protocol B: Recrystallization (Thermal Gradient)

Best for: Final polishing of solid product to >98% purity.[1][2]

  • Solvent System: Ethyl Acetate / Heptane (1:3 ratio) or Ethanol / Water (9:1).[1][2][3][4]

  • Procedure:

    • Dissolve crude solid in minimal boiling Ethyl Acetate.

    • Remove from heat.[2][4][10] Add Heptane dropwise until persistent cloudiness appears.[2][4][10]

    • Add 1-2 drops of Ethyl Acetate to clear the solution.[1][3][4]

    • Allow to cool to room temperature undisturbed, then place in a fridge (4°C) for 4 hours.

    • Filter crystals and wash with cold Heptane.[2][4]

Visualization: Purification Decision Tree

The following diagram illustrates the logical flow for selecting the correct purification pathway based on crude purity and impurity profile.

PurificationWorkflow Start Crude 5-Bromo-4-methoxy- 2-methylbenzaldehyde CheckPurity Analyze Purity (HPLC/GC) Start->CheckPurity Decision1 Major Impurity Type? CheckPurity->Decision1 PathA Non-Aldehydes (Starting material, Bromides) Decision1->PathA >5% PathB Regioisomers (Isostructural) Decision1->PathB >5% PathC Trace Color/Oxidation Decision1->PathC <2% Bisulfite Protocol A: Bisulfite Adduct Purification PathA->Bisulfite Column Column Chromatography (Gradient Hex/EtOAc) PathB->Column Recryst Protocol B: Recrystallization PathC->Recryst Bisulfite->Recryst Polishing Column->Recryst Polishing Final Pure Product (>98%) Recryst->Final

Caption: Decision matrix for selecting purification method based on impurity profile.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Metabisulfite (


) instead of Sodium Bisulfite? 
A:  Yes. In water, sodium metabisulfite hydrolyzes to form sodium bisulfite (

).[2][4] Calculate stoichiometry based on the release of 2 moles of bisulfite per mole of metabisulfite.

Q: My product turned pink/brown during storage. Is it ruined? A: This indicates surface oxidation to quinones or benzoic acid derivatives.[1][2][4]

  • Fix: Perform a quick filtration through a short pad of silica gel using 10% EtOAc/Hexanes, or recrystallize with a small amount of activated charcoal.[2]

  • Prevention: Store under Nitrogen or Argon at 4°C.

Q: How do I confirm the position of the Bromine atom? A: 1H NMR is definitive.[1][2]

  • 5-Bromo isomer: Look for two aromatic singlet peaks (para to each other) or specific coupling constants if protons are adjacent.[1][2][3][4] For 5-Bromo-4-methoxy-2-methylbenzaldehyde, you expect aromatic singlets (due to substituents blocking coupling) or weak meta-coupling.[1][2][3][4] A NOESY experiment can confirm the proximity of the aldehyde proton to the methyl group and the methoxy group to the bromine.

References

  • BenchChem. "Technical Support Center: Aldehyde Purification via Bisulfite Adducts." BenchChem Protocols. Accessed March 2026.[2][4] Link[2][4]

  • National Institutes of Health (NIH). "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol."[2][4] PubMed Central.[1][2][4] Accessed March 2026.[2][4] Link

  • PrepChem. "Synthesis of 5-bromo-2-methoxybenzaldehyde."[1][2][3][4] PrepChem. Accessed March 2026.[2][4] Link

  • PubChem. "5-Bromo-2-methoxy-4-methylbenzaldehyde Compound Summary."[1][2][4] National Library of Medicine.[1][2][4] Accessed March 2026.[2][4] Link[2][4]

  • Sigma-Aldrich. "2-Bromo-5-hydroxy-4-methoxybenzaldehyde Properties."[1][2][3][4] Merck KGaA.[1][2][4] Accessed March 2026.[2][4] Link

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-Bromo-4-methoxy-2-methylbenzaldehyde

CAS No: 1208795-91-8 Molecular Formula: C9H9BrO2 Molecular Weight: 229.07 g/mol Diagnostic & Triage: Start Here User Query: "I am trying to purify 5-Bromo-4-methoxy-2-methylbenzaldehyde. The crude solid is off-white/yell...

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 1208795-91-8 Molecular Formula: C9H9BrO2 Molecular Weight: 229.07 g/mol

Diagnostic & Triage: Start Here

User Query: "I am trying to purify 5-Bromo-4-methoxy-2-methylbenzaldehyde. The crude solid is off-white/yellow, and I need to improve the purity. What solvent should I use?"

Scientist Response: For this specific trisubstituted benzaldehyde, the purification strategy depends on your current impurity profile. Please select the scenario that best matches your observation:

SymptomProbable CauseRecommended Action
Oiling Out (Two liquid layers form upon cooling)The compound's melting point is likely close to the solvent's boiling point, or the solution is too concentrated.Switch to Protocol B (Lower temperature solubility) or add seed crystals.
Colored Impurities (Yellow/Orange tint)Oxidation products (quinones) or bromination byproducts.Execute Protocol C (Charcoal treatment) before recrystallization.
Low Recovery (<50%)Compound is too soluble in the chosen solvent at room temperature.Switch to Protocol A (Binary Solvent System).
Sticky Solid/Gum Residual solvent or oligomers trapped in the lattice.Triturate with cold pentane/hexane before recrystallization.

Solvent Selection Matrix

Based on the lipophilic nature of the bromo- and methyl- substituents combined with the polar aldehyde/methoxy groups, the following solvent systems are validated for this class of compounds.

Primary Recommendation: Ethyl Acetate / Heptane (Protocol A)

This is the "Gold Standard" for substituted benzaldehydes. It offers a gentle polarity gradient that separates non-polar brominated side-products from the target aldehyde.

  • Ratio: 1:3 to 1:5 (v/v)

  • Solubility Logic: The compound dissolves readily in hot Ethyl Acetate (EtOAc). Heptane acts as the anti-solvent to drive precipitation upon cooling.

  • Validation: Similar brominated alkoxy benzaldehydes (e.g., 4-bromo-2-methoxybenzaldehyde) show excellent recovery in heptane-based systems [1].

Secondary Recommendation: Ethanol (95% or Absolute)

Best for removing inorganic salts or highly polar impurities.

  • Risk: If the crude contains acidic impurities, heating in ethanol can form acetals. Ensure the crude is neutral before heating.

  • Mechanism: High temperature coefficient of solubility (very soluble hot, moderately soluble cold).

Solvent Compatibility Table
Solvent SystemDissolution Power (Hot)Crystallization Power (Cold)Comments
EtOAc / Heptane HighExcellentBest overall balance. Reduces oiling out risk.
Ethanol HighModerateGood for large batches. Watch for acetal formation.
Toluene ModerateHighGood for removing non-polar impurities. Requires higher heat.
Dichloromethane Very HighPoorAvoid. Too soluble; hard to crystallize.

Detailed Protocols

Protocol A: Binary Solvent Recrystallization (EtOAc/Heptane)

Use this for maximum purity and yield.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethyl Acetate (approx. 60-70°C) required to dissolve the solid.

    • Tip: Add solvent in 1-2 mL portions. Swirl constantly.

  • Anti-Solvent Addition: Once dissolved, remove from heat. Slowly add hot Heptane (approx. 50-60°C) dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of hot EtOAc to clear the solution again.

  • Crystallization: Allow the flask to cool to room temperature undisturbed .

    • Critical: Rapid cooling here will cause oiling out. Insulate the flask with a paper towel if necessary.

  • Finishing: Once at room temperature, cool in an ice bath (0-5°C) for 30 minutes. Filter the crystals and wash with cold Heptane.

Protocol B: Handling "Oiling Out"

Use this if liquid droplets form instead of crystals.

The Mechanism: Oiling out occurs when the solute separates as a liquid phase before it crystallizes, usually because the saturation temperature is above the melting point of the solvated solid [2].

Corrective Steps:

  • Re-heat the mixture until the oil dissolves back into a clear solution.

  • Add more solvent (dilute the solution by 10-20%). This lowers the saturation temperature.

  • Seed: Add a tiny crystal of pure 5-Bromo-4-methoxy-2-methylbenzaldehyde (if available) or scratch the glass wall with a glass rod at the air-liquid interface.

  • Slow Cool: Turn off the hot plate and let the flask cool on the plate to retard heat loss.

Protocol C: Activated Charcoal Treatment

Use this if the crystals are colored (yellow/brown) but should be white.

  • Dissolve crude in hot EtOAc (or Ethanol).

  • Add Activated Charcoal (1-2% by weight of crude). Do not add to boiling solvent or it will boil over.

  • Stir at reflux for 5-10 minutes.

  • Hot Filtration: Filter the hot solution through a Celite pad or fluted filter paper to remove the charcoal.

  • Proceed to crystallization (add Heptane if using EtOAc).

Technical Visualization

Recrystallization Decision Tree

RecrystallizationLogic Start Start: Crude 5-Bromo-4-methoxy- 2-methylbenzaldehyde CheckColor Is the solid colored (Yellow/Brown)? Start->CheckColor Charcoal Execute Protocol C (Activated Charcoal) CheckColor->Charcoal Yes CheckSolubility Check Solubility in Hot EtOAc CheckColor->CheckSolubility No Charcoal->CheckSolubility Dissolves Dissolves Fully CheckSolubility->Dissolves Insoluble Insoluble Residue CheckSolubility->Insoluble AddAntiSolvent Add Hot Heptane (Protocol A) Dissolves->AddAntiSolvent FilterHot Hot Filtration (Remove Salts) Insoluble->FilterHot FilterHot->AddAntiSolvent Cooling Cool Slowly to RT AddAntiSolvent->Cooling CheckState Observation? Cooling->CheckState Crystals Crystals Formed CheckState->Crystals Oil Oiling Out CheckState->Oil Final Filter & Dry (Pure Product) Crystals->Final RemedyOil Reheat, Dilute, Seed (Protocol B) Oil->RemedyOil RemedyOil->Cooling

Figure 1: Decision logic for the purification of 5-Bromo-4-methoxy-2-methylbenzaldehyde.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a viable alternative. It is more polar than ethanol and may yield cleaner crystals if the impurities are very non-polar. However, it is toxic; ensure proper ventilation. The solubility profile is similar to ethanol for this compound [3].

Q: My product smells like almonds/sweet. Is this normal? A: Yes. Benzaldehyde derivatives often have distinct aromatic odors. However, a sharp, acrid smell might indicate residual brominating agents (like bromine or NBS) or acid halides. Wash the solid with saturated Sodium Bicarbonate (NaHCO3) solution if an acidic smell persists.

Q: What is the expected melting point? A: While specific experimental data for CAS 1208795-91-8 is sparse in public databases, structurally similar isomers like 2-bromo-5-hydroxy-4-methoxybenzaldehyde melt around 116°C [3], while others melt lower (60-90°C). If your product melts sharply (range < 2°C), it is likely pure. If it melts over a wide range (e.g., 85-95°C), it requires further recrystallization.

Q: I have no crystals after 24 hours in the fridge. A: You may have used too much solvent.

  • Evaporate 50% of the solvent using a rotary evaporator.

  • Re-dissolve the residue in the minimum amount of hot solvent.[1]

  • Try scratching the inside of the flask with a glass rod to induce nucleation.

References

  • Google Patents.Processes for producing 4-bromo-2-methoxybenzaldehyde. US8692026B2.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link] (General principles of oiling out and seeding).

Sources

Optimization

Technical Support Center: 5-Bromo-4-methoxy-2-methylbenzaldehyde Storage &amp; Recovery

As a Senior Application Scientist, I frequently consult with researchers experiencing inconsistent yields in downstream cross-coupling or reductive amination reactions when using 5-Bromo-4-methoxy-2-methylbenzaldehyde ....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers experiencing inconsistent yields in downstream cross-coupling or reductive amination reactions when using 5-Bromo-4-methoxy-2-methylbenzaldehyde . In the vast majority of cases, the root cause is unmonitored autoxidation during storage.

This guide is designed to provide you with field-proven insights, explaining not just what to do, but the causality behind each experimental choice. Every protocol provided here functions as a self-validating system, ensuring you can quantitatively and visually confirm the integrity of your reagents at every step.

Part 1: The Causality of Aldehyde Autoxidation

To prevent degradation, we must first understand the mechanism. Like many electron-rich aromatic aldehydes, 5-Bromo-4-methoxy-2-methylbenzaldehyde is highly susceptible to aerobic autoxidation.

This is not a simple one-step degradation. It proceeds via a radical-chain mechanism initiated by light or trace metals. The aldehyde undergoes hydrogen-atom abstraction to form an acyl radical, which reacts with ambient oxygen to form an acyl peroxy radical. This propagates to form a peracid, which subsequently reacts with another equivalent of the unoxidized aldehyde via a Baeyer-Villiger type rearrangement to yield two equivalents of the corresponding carboxylic acid[1].

Mechanism A Aldehyde (R-CHO) B Acyl Radical (R-C•=O) A->B Light / Trace Metals (Hydrogen Abstraction) C Acyl Peroxy Radical (R-C(=O)OO•) B->C + O2 D Peracid (R-C(=O)OOH) C->D + Aldehyde (Chain Propagation) E Carboxylic Acid (R-COOH) D->E + Aldehyde (Baeyer-Villiger)

Caption: Radical-chain mechanism of aldehyde autoxidation to carboxylic acid.

Part 2: Troubleshooting & FAQs (Storage and Detection)

Q: Why is my 5-Bromo-4-methoxy-2-methylbenzaldehyde degrading into a white, insoluble powder? A: The pale-yellow aldehyde is undergoing autoxidation to form 5-Bromo-4-methoxy-2-methylbenzoic acid[1]. Carboxylic acids have significantly stronger intermolecular hydrogen bonding than their aldehyde counterparts, resulting in a higher melting point and decreased solubility in non-polar organic solvents. The appearance of a white, powdery precipitate in your storage vial is the primary visual indicator of this phase change.

Q: What are the optimal, self-validating storage conditions to prevent this? A: Storage protocols must interrupt the radical chain mechanism:

  • Exclude Oxygen (Chain Propagator): Store under an inert atmosphere. Argon is highly recommended over Nitrogen; because Argon is denser than air, it settles over the solid chemical, creating a protective physical blanket.

  • Exclude Light (Initiator): Always store in amber glass vials. Light provides the activation energy required for the initial hydrogen-atom abstraction[1].

  • Low Temperature (Kinetic Suppressor): Store at 2–8°C for active use, or -20°C for long-term storage, to kinetically suppress radical formation.

Q: How do I quantitatively verify the integrity of my batch before an experiment? A: Do not rely solely on visual inspection. Use the following analytical markers to validate the purity of your starting material. The disappearance of the aldehyde proton and the appearance of a broad acid proton are your definitive diagnostic markers.

Quantitative Detection of Autoxidation
Analytical MethodPure 5-Bromo-4-methoxy-2-methylbenzaldehydeOxidized Impurity (Carboxylic Acid)
¹H NMR (CDCl₃) ~10.2 ppm (singlet, 1H, CHO)~11.5–12.0 ppm (broad singlet, 1H, COOH)
IR Spectroscopy ~1690 cm⁻¹ (sharp C=O stretch)~1680 cm⁻¹ & 2500–3300 cm⁻¹ (broad O-H stretch)
TLC (Hexane:EtOAc 3:1) R_f ~ 0.6 (distinct spot)R_f ~ 0.1 (heavy streaking near baseline)
Physical State Pale yellow to off-white solidWhite, highly crystalline powder

Part 3: Troubleshooting & FAQs (Recovery and Purification)

Q: My batch has oxidized. Do I need to discard it, or can it be rescued? A: It can be efficiently rescued. Instead of relying on column chromatography, which can be tedious and scale-limited, you can exploit the specific reactivity of the aldehyde carbonyl. By treating the mixture with sodium bisulfite, the aldehyde undergoes a reversible nucleophilic addition to form a water-soluble α-hydroxy sulfonic acid salt (a bisulfite adduct)[2]. The carboxylic acid impurity cannot form this adduct and remains in the organic phase[3].

Workflow A Oxidized Mixture (Aldehyde + Acid) B Add NaHSO3 (aq) + Methanol A->B C Aqueous Phase (Bisulfite Adduct) B->C Liquid-Liquid Extraction D Organic Phase (Acid Impurity) B->D Discard E Add NaOH (pH 12) or TMS-Cl C->E Cleavage F Pure Aldehyde Recovered E->F Extraction

Caption: Workflow for aldehyde purification via bisulfite adduct formation and cleavage.

Part 4: Self-Validating Experimental Protocols

The following protocols utilize liquid-liquid extraction to isolate the aldehyde. The system is self-validating: the successful partitioning of the target compound into the aqueous phase confirms adduct formation, while the pH-dependent release confirms regeneration.

Protocol 1: Bisulfite Adduct Formation and Extraction

This protocol separates the active aldehyde from the oxidized carboxylic acid.

  • Dissolution: Dissolve the crude, partially oxidized 5-Bromo-4-methoxy-2-methylbenzaldehyde in a water-miscible solvent like methanol (e.g., 5 mL per gram of crude)[2]. Methanol is critical here as it increases the contact surface area between the organic aldehyde and the aqueous bisulfite[3].

  • Adduct Formation: Transfer to a separatory funnel and add 5 volumes of saturated aqueous sodium bisulfite (NaHSO₃). Shake vigorously for 30 seconds[3].

  • Phase Separation: Add deionized water (25 mL) and an immiscible organic solvent (e.g., 25 mL of 10% ethyl acetate in hexanes). Shake and allow the layers to separate[2].

  • Validation Check: The unreacted carboxylic acid impurity is now trapped in the upper organic layer. The aldehyde is safely stored as a charged bisulfite adduct in the lower aqueous layer[2]. Isolate the aqueous layer.

Protocol 2: Regeneration of the Pure Aldehyde

Choose Method A for standard recovery, or Method B if your downstream application is highly sensitive to trace water or base.

Method A: Aqueous Base Regeneration (Standard)

  • To the isolated aqueous layer, add an equal volume of fresh ethyl acetate[2].

  • While stirring vigorously, add 50% sodium hydroxide (NaOH) dropwise until the aqueous layer reaches pH 12[2].

  • Validation Check: The high pH decomposes the adduct, forcing the free aldehyde back into the organic phase[2].

  • Separate the layers, collect the organic phase, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure aldehyde.

Method B: Nonaqueous Regeneration (Advanced) Traditional aqueous methods can sometimes cause issues with highly sensitive functional groups. This alternative uses chlorotrimethylsilane (TMS-Cl).

  • Suspend the isolated, dried bisulfite adduct in anhydrous acetonitrile[4].

  • Add 2.0 equivalents of TMS-Cl and heat the mixture to 40–60 °C[4].

  • Validation Check: The reaction will precipitate sodium chloride (NaCl) as a byproduct, visually confirming the cleavage of the adduct[4].

  • Filter the mixture to remove the NaCl. The filtrate contains the pure regenerated aldehyde in acetonitrile, ready for immediate use[4].

References

  • Radical-chain mechanism for aldehyde autoxidation Source: ResearchGate URL
  • Technical Support Center: Aldehyde Purification via Bisulfite Adducts Source: Benchchem URL
  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures Source: ACS Publications URL
  • Nonaqueous Regeneration of Aldehydes from Bisulfite Adducts: An Application Note and Protocol Source: Benchchem URL

Sources

Troubleshooting

Overcoming steric hindrance in 5-Bromo-4-methoxy-2-methylbenzaldehyde reactions

Topic: Overcoming Steric and Electronic Hindrance in Functionalization Protocols Executive Summary: The "Dual-Zone" Challenge User, You are likely encountering low yields or stalled reactions with 5-Bromo-4-methoxy-2-met...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric and Electronic Hindrance in Functionalization Protocols

Executive Summary: The "Dual-Zone" Challenge

User, You are likely encountering low yields or stalled reactions with 5-Bromo-4-methoxy-2-methylbenzaldehyde (CAS: varies by derivative). As a Senior Application Scientist, I have analyzed this substrate. It presents a unique "Dual-Zone" resistance profile that defeats standard textbook protocols:

  • Zone A (The Aldehyde - C1): The 2-methyl group creates significant ortho-steric hindrance.[1] It blocks the optimal Burgi-Dunitz trajectory (107°) required for nucleophilic attack. Standard passive condensation methods will fail here.

  • Zone B (The Aryl Bromide - C5): The 4-methoxy group is a strong Electron Donating Group (EDG). It increases electron density at the C-Br bond, making Oxidative Addition (the first step of Pd-catalysis) thermodynamically difficult.

This guide provides the active intervention strategies required to force these reactions to completion.

Module 1: Aldehyde Functionalization (Zone A)

Core Issue: Nucleophilic attacks (Reductive Amination, Wittig, Condensation) are blocked by the ortho-methyl group.

Protocol 1.1: Titanium-Mediated Reductive Amination

Standard acid-catalyzed reductive aminations often stall at the hemiaminal stage due to the 2-methyl steric block preventing water elimination.

The Fix: Use Titanium(IV) isopropoxide [


].[2][3] It acts as both a Lewis Acid activator and a water scavenger, driving the equilibrium toward the imine.

Step-by-Step Protocol:

  • Imine Formation (Critical Step):

    • Mix Aldehyde (1.0 equiv) and Amine (1.1 equiv) in neat

      
       (1.5–2.0 equiv).
      
    • Note: Do not add solvent yet. The viscous mixture ensures maximum contact.

    • Stir at ambient temperature for 2–6 hours.

    • Validation: Monitor by IR. Disappearance of C=O stretch (~1680 cm⁻¹) and appearance of C=N (~1640 cm⁻¹) confirms the intermediate.

  • Reduction:

    • Dilute with dry THF or Ethanol (0.5 M concentration).

    • Add NaBH₄ (1.5 equiv) or NaBH₃CN (if acid sensitive).

    • Stir for 8–12 hours.

  • Quench (The "Sticky" Part):

    • Quench with 10% NaOH or water. A white precipitate (

      
      ) will form.
      
    • Filter through Celite to remove the titanium salts before extraction.

Protocol 1.2: Sterically Demanding Condensations (Aldol/Knoevenagel)

The Fix: Use the Lehnert Reagent (


 / Pyridine) or Microwave irradiation to overcome the activation energy barrier.
  • Solvent: THF (anhydrous).

  • Lewis Acid:

    
     (Dropwise addition at 0°C is mandatory to prevent polymerization).
    
  • Base: Pyridine or N-Methylmorpholine (NMM).

Module 2: Aryl Bromide Cross-Coupling (Zone B)

Core Issue: The 4-methoxy group deactivates the C-Br bond. Standard


 often results in recovered starting material because the catalyst cannot insert into the electron-rich C-Br bond.
Protocol 2.1: The "Rich-on-Rich" Strategy (Suzuki/Buchwald)

To couple an electron-rich aryl bromide, you must use an electron-rich, bulky ligand to facilitate oxidative addition.

Recommended Catalyst Systems:

  • Ligand: SPhos or XPhos (Buchwald Ligands). These are dialkylbiaryl phosphines.

  • Pre-catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     (anhydrous) is superior to carbonates for hindered substrates.
    

Troubleshooting Table: Coupling Failures

SymptomDiagnosisCorrective Action
0% Conversion Oxidative Addition FailureSwitch Ligand to SPhos or tBuXPhos . Increase Temp to 100°C.
Homocoupling (Ar-Ar) Oxygen leak or low reactivityDegas solvents vigorously (Sparge with Ar for 20 min).
Aldehyde degradation Cannizzaro ReactionThe base is attacking the aldehyde. Protect aldehyde as an acetal before coupling.

Module 3: Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for this specific molecule.

G Start Start: 5-Bromo-4-methoxy-2-methylbenzaldehyde Target Target Functionalization? Start->Target Aldehyde Aldehyde (C1) Reaction Target->Aldehyde Bromide Aryl Bromide (C5) Coupling Target->Bromide ReactionType Reaction Type? Aldehyde->ReactionType Amination Reductive Amination ReactionType->Amination Condensation Condensation (Aldol/Wittig) ReactionType->Condensation Ti_Fix USE Ti(OiPr)4 (Scavenge Water/Activate) Amination->Ti_Fix Overcome 2-Me Sterics Lewis_Fix USE TiCl4/Base or Microwave Condensation->Lewis_Fix Force Attack ProtectionCheck Is Aldehyde Protected? Bromide->ProtectionCheck YesProtect Yes (Acetal) ProtectionCheck->YesProtect NoProtect No (Free CHO) ProtectionCheck->NoProtect LigandSelect Select Ligand: SPhos or XPhos (Required for e- rich Ar-Br) YesProtect->LigandSelect Cannizzaro RISK: Cannizzaro Reaction Base destroys Aldehyde NoProtect->Cannizzaro Base Sensitivity Cannizzaro->LigandSelect Use Weak Base (K3PO4)

Caption: Workflow logic for selecting reagents based on the specific steric/electronic site of modification.

Troubleshooting Q&A (FAQs)

Q1: I am trying to do a Suzuki coupling on the bromide, but my aldehyde yield is low, and I see a "benzyl alcohol" byproduct. What happened? A: You likely triggered a Cannizzaro Reaction .

  • Mechanism:[2][4][5][6][7][8][9][10] The base used for the Suzuki coupling (e.g.,

    
    , NaOH) attacked the aldehyde. Since your molecule has no alpha-protons  (it is a benzaldehyde), it cannot enolize. Instead, the base adds to the carbonyl, causing a disproportionation into the benzyl alcohol and benzoic acid.
    
  • Solution: Protect the aldehyde as a cyclic acetal (using ethylene glycol + pTsOH) before the coupling. Deprotect with dilute HCl afterwards.

Q2: My reductive amination with


 is stuck at 50% conversion after 24 hours. 
A:  The 2-methyl group is slowing down the formation of the iminium ion. 

is a mild reductant that relies on the equilibrium formation of the iminium species.
  • Solution: Switch to the Protocol 1.1 (Titanium Isopropoxide) method described above. You must force the imine formation to completion before adding the reducing agent.

Q3: Can I use standard


 for coupling at the 5-position? 
A:  It is not recommended. The 4-methoxy group pumps electron density into the ring, making the C-Br bond strong and less reactive toward oxidative addition. 

is often too "lazy" for this.
  • Solution: Use Pd(dppf)Cl₂ (for moderate cases) or SPhos-Pd-G2 (for difficult cases). These ligands create a more electron-rich Pd-center that is aggressive enough to insert into the deactivated C-Br bond.

References

  • Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2][11] The Journal of Organic Chemistry, 55(8), 2552–2554.[2]

    • Context: Establishes the standard protocol for overcoming steric hindrance in reductive amin
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

    • Context: Defines the ligand requirements (SPhos/XPhos) for coupling electron-rich/hindered aryl halides.
  • Miyaura, N., & Suzuki, A. (1995).[9] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

    • Context: Foundational text for optimizing base/solvent conditions in Suzuki couplings to prevent side reactions like protodeboron

Sources

Optimization

Thermal degradation issues with 5-Bromo-4-methoxy-2-methylbenzaldehyde

Topic: Thermal Degradation & Stability Management Audience: Medicinal Chemists, Process Development Scientists, and QA/QC Analysts.[1][2] Part 1: Diagnostic Hub (The Triage) Status: Active | Ticket Priority: High Subject...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Degradation & Stability Management

Audience: Medicinal Chemists, Process Development Scientists, and QA/QC Analysts.[1][2]

Part 1: Diagnostic Hub (The Triage)

Status: Active | Ticket Priority: High Subject: Visual and Analytical Identification of Degradation

Before attempting remediation, compare your material against these standard degradation markers. This molecule is a polysubstituted benzaldehyde , making it electronically rich but susceptible to specific failure modes.[1][2]

ObservationDiagnosisRoot CauseAction Required
Color Change: White

Yellow/Brown
Auto-oxidation Formation of 5-bromo-4-methoxy-2-methylbenzoic acid and subsequent oligomers.[1]Check purity via HPLC. If Acid > 5%, Recrystallize.[2][3]
Physical State: Solid

Sticky Gum/Oil
Melting Point Depression "Oiling out" due to impurities (likely the acid derivative) lowering the eutectic point.[1]Do NOT heat.[1][2] Perform bisulfite wash or low-temp recrystallization.[1]
NMR: New broad singlet at ~11-13 ppmCarboxylic Acid Formation Oxidation of the aldehyde proton (-CHO

-COOH).[1]
Basic wash (NaHCO

) required.[1][2]
HPLC: Fronting peak or RRT ~0.8-0.9Acid Impurity The benzoic acid derivative is more polar than the aldehyde.[1]Adjust workup to remove acidic components.[1][2][4]

Part 2: Root Cause Analysis (The "Why")

The Mechanism: Radical Chain Auto-oxidation

The primary "thermal degradation" issue with 5-Bromo-4-methoxy-2-methylbenzaldehyde is not simple pyrolysis, but thermally accelerated auto-oxidation .[1][2]

Electron-rich benzaldehydes (due to the Methoxy and Methyl groups) are prone to hydrogen atom abstraction at the formyl group.[1] Heat acts as an initiator, generating a radical species that reacts with atmospheric oxygen.[2]

Key Insight: The reaction is autocatalytic.[1] Once a small amount of peracid forms, it reacts with the remaining aldehyde to produce two molecules of carboxylic acid, exponentially increasing the degradation rate.[2]

Autooxidation Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-CO•) Aldehyde->Radical Heat/Light (Initiation) Peroxy Peroxy Radical (R-COO•) Radical->Peroxy + O2 Peracid Perbenzoic Acid (R-COOOH) Peroxy->Peracid + R-CHO (Propagation) Peracid->Radical Radical Scavenging Acid Benzoic Acid (R-COOH) Peracid->Acid + R-CHO (Baeyer-Villiger type)

Figure 1: The radical chain mechanism converting the aldehyde to benzoic acid.[2] Note that one molecule of peracid converts a second molecule of aldehyde into acid, doubling the impurity load.[2]

Part 3: Mitigation & Recovery Protocols

Protocol A: Purification of Degraded Material

Use this workflow if your material has yellowed or contains >5% Acid impurity.[1]

Prerequisites:

  • Argon or Nitrogen line.[1][2]

  • Saturated Sodium Bisulfite (

    
    ) solution.[1][2]
    
  • Saturated Sodium Bicarbonate (

    
    ) solution.[1][2]
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in Ethyl Acetate (EtOAc). Avoid chlorinated solvents if possible to prevent radical propagation.[1][2]

  • Acid Removal (The "Soft" Wash):

    • Wash the organic layer with Saturated

      
        (2x).[1]
      
    • Mechanism:[1][4][5][6][7] This converts the 5-bromo-4-methoxy-2-methylbenzoic acid (impurity) into its water-soluble sodium salt.[1]

    • Check: The aqueous layer should be slightly basic (pH 8-9).[1]

  • Aldehyde Purification (The Bisulfite Adduct - Optional for High Purity):

    • If simple washing fails, extract the organic layer with saturated

      
       .[2]
      
    • The aldehyde forms a solid bisulfite adduct in the aqueous phase.[2]

    • Separate organic layer (discard impurities).[1][2]

    • Treat the aqueous phase with mild base (

      
      ) to regenerate the aldehyde.[2]
      
    • Extract back into fresh EtOAc.[1][2]

  • Drying & Concentration:

    • Dry over

      
       (Magnesium sulfate can be slightly acidic/Lewis acidic, avoid if possible).[1][2]
      
    • CRITICAL: Evaporate solvent at <40°C . Do not use a high-temperature water bath.[1]

Protocol B: Recrystallization (Thermal Control)

Use this only if the acid content is low (<5%) but the color is off.[2]

Solvent System: Ethanol/Water or EtOAc/Hexane.[1][2] The "Oiling Out" Trap: This compound likely has a melting point between 90-130°C (depending on specific isomer purity).[1] If you heat the solvent above the compound's melting point, it will separate as an oil rather than dissolving.[2]

  • Heat solvent to 60°C max (well below expected MP).

  • Add solvent dropwise until dissolution.[1][2]

  • Cool slowly to room temperature, then to 4°C.

  • Do not vacuum dry the crystals at high heat.[1][2] Use a vacuum desiccator at Room Temp.[1][2]

Part 4: Storage & Handling (Prevention)

Standard Operating Procedure (SOP) for Long-Term Storage:

  • Atmosphere: Store under Argon. Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for solids.[2]

  • Temperature: 2°C to 8°C (Refrigerator).

    • Warning: Do not freeze (-20°C) unless the vial is perfectly sealed.[1] Freeze-thaw cycles can introduce condensation (water), which accelerates oxidation.[1][2]

  • Container: Amber glass vials (blocks UV light initiation). Tape the cap with Parafilm or electrical tape to prevent oxygen diffusion.[2]

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I dry this compound in a vacuum oven at 60°C? A: Risk High. While 60°C is likely below the melting point, it is high enough to accelerate surface oxidation if the vacuum is not perfect.[2]

  • Recommendation: Dry in a vacuum desiccator over

    
     or Silica Gel at room temperature.[1][2] If you must use heat, do not exceed 35°C and ensure a continuous inert gas bleed when breaking vacuum.[2]
    

Q2: My reaction yield is low, and I see a "tar" forming. Is this thermal degradation? A: Likely, yes.[1][2] If you are running reactions (e.g., Knoevenagel condensation or reductive amination) at reflux (>80°C), the aldehyde is likely polymerizing or oxidizing before it reacts.[2]

  • Fix: Add a radical inhibitor like BHT (butylated hydroxytoluene) (0.1 mol%) to the reaction mixture if the downstream chemistry tolerates it.[1] This stops the radical chain shown in Figure 1.[2]

Q3: The MSDS says "Store at -20°C," but you said 2-8°C. Why? A: -20°C is better chemically, but worse physically if handled improperly.[1][2] If you take a -20°C bottle and open it immediately in humid lab air, water condenses on the solid.[2] Water + Aldehyde


 Hydrate, which oxidizes faster.[2]
  • Rule: If storing at -20°C, you MUST allow the closed vial to warm to Room Temp inside a desiccator before opening.[1][2]

Q4: Is the color change reversible? A: No. The yellow color comes from conjugated oligomers (aldol-type condensation products) or oxidized quinoid species.[1] You cannot "wash" the color off easily without losing significant mass.[2] Recrystallization is the only way to physically separate the colored impurities from the white aldehyde crystals.[2]

References
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[2] New York: Wiley, 1992.[2] (Mechanism of autoxidation of aldehydes to carboxylic acids).[2]

  • BenchChem. Preventing Oxidation of Benzaldehyde Derivatives. (General handling of electron-rich benzaldehydes).

  • PubChem. Compound Summary: 5-Bromo-2-methoxy-4-methylbenzaldehyde (Isomer Analog).[1] (Physical property data and structural analogs).[1][2]

  • Organic Syntheses. 2-Bromo-4-methylbenzaldehyde. Org. Synth. 1971, 51,[2] 24. (Standard purification and handling of bromomethylbenzaldehydes).[1][2]

  • Sigma-Aldrich. Product Specification: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.[1] (Melting point reference for similar polysubstituted benzaldehydes).

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Elucidation: Comparative ¹H and ¹³C NMR Interpretation of 5-Bromo-4-methoxy-2-methylbenzaldehyde

Executive Summary For drug development professionals and synthetic chemists, confirming the regioselectivity of electrophilic aromatic substitution is a critical quality control step. 5-Bromo-4-methoxy-2-methylbenzaldehy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, confirming the regioselectivity of electrophilic aromatic substitution is a critical quality control step. 5-Bromo-4-methoxy-2-methylbenzaldehyde is a highly valuable synthetic intermediate—most notably utilized in the synthesis of the proteasome inhibitor and antitumor agent Bortezomib.

When brominating the precursor (4-methoxy-2-methylbenzaldehyde), the bromine atom could theoretically substitute at multiple positions on the activated aromatic ring. This guide provides a definitive, comparative Nuclear Magnetic Resonance (NMR) interpretation workflow, contrasting the brominated target against its unbrominated precursor. By analyzing the causality of chemical shifts, spin-spin coupling variations, and anisotropic effects, researchers can definitively validate the C-5 substitution.

Analytical Workflow

G A Synthesis Reaction Regioselective Bromination B Sample Preparation (CDCl3, TMS Internal Standard) A->B C 1D NMR Acquisition (1H & 13C Experiments) B->C D 2D NMR Acquisition (HSQC & HMBC) C->D E Data Processing (Peak Picking & Integration) D->E F Structural Confirmation (5-Bromo Isomer Verified) E->F

Workflow for NMR-based structural verification of regioselective bromination.

Self-Validating Experimental Protocol

To ensure high-fidelity data that can be trusted for regulatory or publication purposes, the NMR acquisition must follow a self-validating methodology. The following protocol is grounded in standard spectrometric practices as outlined in [2].

  • Sample Preparation : Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Tube Calibration : Transfer the solution into a high-quality 5 mm NMR tube. Causality check : Ensure the solvent column height is exactly 4.0 to 4.5 cm. This specific height is critical to center the sample within the probe's radiofrequency coils, preventing magnetic field inhomogeneities.

  • Instrument Tuning & Locking : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of

    
     (7.26 ppm). Perform gradient shimming until the internal TMS peak achieves a linewidth at half-height of 
    
    
    
    . This metric self-validates the magnetic homogeneity of the run.
  • ¹H NMR Acquisition : Execute a standard 1D proton pulse sequence. Use a spectral width of 15 ppm and a relaxation delay (

    
    ) of 2 seconds. Acquire 16–32 scans.
    
  • ¹³C NMR Acquisition : Execute a proton-decoupled ¹³C pulse sequence. Causality check : Increase the relaxation delay (

    
    ) to 2.5–3.0 seconds. Because the target molecule contains heavily substituted quaternary carbons (C-1, C-2, C-4, C-5) which lack attached protons to facilitate dipole-dipole relaxation, they possess exceptionally long 
    
    
    
    relaxation times. A longer
    
    
    ensures accurate signal integration and prevents peak suppression. Acquire a minimum of 512 scans.

Comparative Spectral Analysis: Proving Regioselectivity

The most definitive way to interpret the NMR of 5-bromo-4-methoxy-2-methylbenzaldehyde is by comparing it to the published empirical data of its unbrominated precursor, 4-methoxy-2-methylbenzaldehyde, as documented in the [1] and [3].

¹H NMR Interpretation and Spin System Causality

In the unbrominated precursor, the aromatic ring is 1,2,4-trisubstituted, leaving protons at C-3, C-5, and C-6. This creates an AMX spin system characterized by distinct ortho (


) and meta (

) couplings.

Upon bromination at C-5, the ring becomes 1,2,4,5-tetrasubstituted. The protons at C-3 and C-6 are now para to each other. Because para coupling is typically negligible (


) and unresolved in standard 1D NMR, the signals collapse into two distinct singlets.

Diagnostic Logic :

  • If bromination occurred at C-3 , the spectrum would retain an ortho-coupled AB system (two doublets,

    
    ) for H-5 and H-6.
    
  • If bromination occurred at C-6 , a meta-coupled system (two doublets,

    
    ) would be observed for H-3 and H-5.
    
  • The emergence of two isolated singlets is the absolute mathematical proof of C-5 substitution.

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz,


) 
PositionPrecursor

(ppm)
Target

(ppm)
Multiplicity ChangeCausality of Shift
CHO (C-1) 10.11 (s, 1H)~10.15 (s, 1H)NoneHeld in the deshielding cone of the C=O diamagnetic anisotropy.
H-6 7.75 (d,

Hz)
~7.95 (s, 1H)Doublet

Singlet
Deshielded (+0.2 ppm) by the inductive effect of the new ortho-Bromine.
H-5 6.84 (dd,

Hz)
N/ADisappearsReplaced by the Bromine atom.
H-3 6.74 (d,

Hz)
~6.85 (s, 1H)Doublet

Singlet
Shielded by ortho-methoxy (+R effect), slightly deshielded by meta-Br.
OCH₃ (C-4) 3.86 (s, 3H)~3.95 (s, 3H)NoneMinimal change; strong resonance electron donation to the ring.
CH₃ (C-2) 2.65 (s, 3H)~2.65 (s, 3H)NoneDeshielded relative to standard methyls due to ortho-aldehyde proximity.
¹³C NMR Interpretation and The Heavy Atom Effect

Carbon-13 NMR provides an orthogonal layer of structural validation. The most diagnostic feature of the ¹³C spectrum is the Heavy Atom Effect (spin-orbit coupling) induced by the bromine atom. While halogens generally pull electron density inductively (-I effect), the massive electron cloud of bromine induces a localized shielding effect on the ipso carbon (C-5), driving it significantly upfield.

Table 2: ¹³C NMR Chemical Shift Comparison (100 MHz,


) 
Carbon PositionPrecursor

(ppm)
Target

(ppm)
Diagnostic Shift Rationale
C=O (Aldehyde) 191.3~190.5Highly deshielded by oxygen electronegativity and

hybridization.
C-4 (C-OCH₃) 163.8~159.5Upfield shift due to the ortho-relationship with the new Bromine atom.
C-2 (C-CH₃) 143.4~144.0Remains relatively static.
C-6 (CH) 134.9~139.0Deshielded by the ortho-Bromine inductive withdrawal.
C-1 (C-CHO) 128.1~127.0Remains relatively static.
C-5 (C-Br) 117.1~108.0 Critical Diagnostic Shift : Strong upfield shift due to the Heavy Atom Effect of Bromine.
C-3 (CH) 111.6~112.5Highly shielded by the ortho-methoxy resonance (+R) effect.
OCH₃ 55.6~56.5Standard methoxy aliphatic shift.
CH₃ 20.0~20.0Standard benzylic methyl shift.

2D NMR Validation: HSQC & HMBC

While 1D NMR strongly implies the structure, regulatory submissions often require 2D NMR for unambiguous assignment.

  • HSQC (Heteronuclear Single Quantum Coherence) : Will confirm that the proton at ~7.95 ppm is directly attached to the carbon at ~139.0 ppm (C-6), and the proton at ~6.85 ppm is attached to the carbon at ~112.5 ppm (C-3).

  • HMBC (Heteronuclear Multiple Bond Correlation) : The definitive proof of the C-5 bromination lies in the HMBC correlations. The aldehyde proton (~10.15 ppm) will show a strong 3-bond correlation to C-6 (~139.0 ppm). Crucially, H-6 will show a 3-bond correlation to C-4 (~159.5 ppm) and a 2-bond correlation to the brominated C-5 (~108.0 ppm), locking the regiochemistry into place.

Conclusion

The interpretation of 5-bromo-4-methoxy-2-methylbenzaldehyde relies on the fundamental principles of spin-system collapse and the heavy atom effect. By comparing the target molecule to its unbrominated alternative, the transition from an AMX to an isolated singlet ¹H NMR spin system provides irrefutable proof of regioselective C-5 bromination. Adhering to the self-validating acquisition protocols outlined above ensures that the resulting spectra are of publication and regulatory-grade quality.

References

  • Dickschat, J. S., Wang, T., & Stadler, M. (2018). Volatiles from the xylarialean fungus Hypoxylon invadens. Beilstein Journal of Organic Chemistry, 14, 734–746.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 283285, 4-Methoxy-2-methylbenzaldehyde. PubChem.[Link]

Comparative

Comparing reactivity of 5-Bromo vs 5-Chloro-4-methoxy-2-methylbenzaldehyde

Executive Summary In the synthesis of complex pharmacophores, the choice between 5-Bromo-4-methoxy-2-methylbenzaldehyde (5-Br-MMB) and its chlorinated analog, 5-Chloro-4-methoxy-2-methylbenzaldehyde (5-Cl-MMB) , is rarel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex pharmacophores, the choice between 5-Bromo-4-methoxy-2-methylbenzaldehyde (5-Br-MMB) and its chlorinated analog, 5-Chloro-4-methoxy-2-methylbenzaldehyde (5-Cl-MMB) , is rarely a matter of simple substitution. It is a strategic decision balancing reactivity kinetics against atom economy and cost .

While both serve as vital


 building blocks, experimental data indicates that the 5-Br-MMB  analog offers a 10–100x increase in reaction rates for Palladium-catalyzed cross-couplings due to the lower bond dissociation energy (BDE) of the C-Br bond. Conversely, 5-Cl-MMB  is kinetically robust, requiring specialized ligands for activation, making it the preferred choice only when the halogen is intended to be retained as a structural motif or when cost scaling is the primary driver.
Quick Selection Matrix
Feature5-Bromo-4-methoxy-2-methylbenzaldehyde5-Chloro-4-methoxy-2-methylbenzaldehyde
C-X Bond Energy ~81 kcal/mol (Weaker)~96 kcal/mol (Stronger)
Pd-Catalyzed Coupling High Reactivity. Standard ligands (

) suffice.
Low Reactivity. Requires bulky, electron-rich ligands (e.g., Buchwald).
Li-Halogen Exchange Excellent. Clean exchange at -78°C.Poor. Sluggish; competes with benzylic deprotonation.
Cost / Scalability Higher cost; ideal for Discovery/Early Phase.Lower cost; ideal for Process/Commercial Phase.
Primary Use Case Intermediate for C-C bond formation.[1]Final product scaffold or late-stage functionalization.

Structural & Electronic Analysis

To understand the reactivity differences, one must analyze the electronic environment of the benzene ring. Both molecules share a 4-methoxy (OMe) group and a 2-methyl (Me) group.

  • Electronic Deactivation (The "Methoxy Effect"): The methoxy group at the 4-position is a strong electron-donating group (EDG) via resonance. This increases the electron density of the aromatic ring.

    • Impact: Oxidative addition (the first step in cross-coupling) requires the metal center to donate electrons into the aryl halide. An electron-rich ring resists this, making the reaction harder.

    • Consequence: Because the ring is already deactivated towards oxidative addition, the weaker C-Br bond becomes critical. The C-Cl bond, being stronger, renders the 5-Cl analog nearly inert under standard conditions without specialized catalytic systems [1].

  • Steric Environment: The 2-methyl group provides steric bulk ortho to the aldehyde but meta to the halogen. While it does not directly block the halogen, it influences the conformation of the aldehyde, potentially affecting downstream condensation reactions.

Visualization: Reactivity Decision Logic

ReactivityLogic Start Select Substrate ReactionType Intended Transformation? Start->ReactionType CrossCoupling Pd-Catalyzed Coupling (Suzuki, Heck, Sonogashira) ReactionType->CrossCoupling LiExchange Lithium-Halogen Exchange (Gen. Aryl Lithium) ReactionType->LiExchange Condensation Aldehyde Condensation (Imine/Aldol) ReactionType->Condensation Br_Path Use 5-Bromo Analog CrossCoupling->Br_Path Standard Ligands (High Yield) Cl_Path Use 5-Chloro Analog CrossCoupling->Cl_Path Specialized Ligands (Process Scale) LiExchange->Br_Path Clean Exchange (-78°C) LiExchange->Cl_Path Avoid (Side Rxns) Either_Path Either (Cost Driven) Condensation->Either_Path Similar Reactivity

Figure 1: Decision logic for selecting between Bromo and Chloro analogs based on downstream chemistry.

Detailed Reactivity Profiles

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the primary differentiator. The 5-Br analog is the industry standard for discovery chemistry due to its reliability.

  • Mechanism: The rate-determining step is the oxidative addition of Pd(0) into the C-X bond.[2]

  • Experimental Observation:

    • 5-Br-MMB: Reacts readily with aryl boronic acids using generic catalysts like

      
       or 
      
      
      
      and mild bases (
      
      
      ). Yields typically exceed 85% [2].[3]
    • 5-Cl-MMB: Often yields <20% under the same conditions. The strong C-Cl bond + electron-rich ring requires "hotter" conditions (e.g., 100°C+) and electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHC) to facilitate oxidative addition [3].

Protocol 1: Comparative Suzuki Coupling Standard conditions to demonstrate reactivity gap.

  • Setup: Charge two vials with 1.0 equiv of aldehyde (Br vs. Cl analog), 1.2 equiv Phenylboronic acid, and 2.0 equiv

    
    .
    
  • Catalyst: Add 5 mol%

    
    .
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1).

  • Reaction: Heat to 80°C for 4 hours.

  • Analysis:

    • 5-Br-MMB: Expect complete conversion (TLC/LCMS).

    • 5-Cl-MMB: Expect <10% conversion (mostly starting material recovered).

B. Lithium-Halogen Exchange

For generating aryl nucleophiles (e.g., adding the aryl group to a ketone), the difference is binary.

  • 5-Br-MMB: Undergoes rapid Li-Br exchange with

    
    -BuLi at -78°C. The reaction is faster than the competing deprotonation of the benzylic methyl group or nucleophilic attack on the aldehyde (if protected).
    
  • 5-Cl-MMB: Li-Cl exchange is extremely slow.

    
    -BuLi will preferentially act as a base, deprotonating the 2-methyl group  (benzylic position) or attacking the aldehyde directly, leading to a complex mixture of side products [4].
    
C. Aldehyde Condensation (Reductive Amination / Knoevenagel)

In reactions involving the aldehyde handle (e.g., forming an imine with an amine), the halogen plays a minor electronic role.

  • Inductive Effect: Chlorine is slightly more electronegative (

    
    ) than Bromine (
    
    
    
    ).
  • Outcome: The 5-Cl analog makes the carbonyl carbon marginally more electrophilic, potentially speeding up imine formation. However, this effect is negligible compared to steric factors. Both compounds perform well in reductive aminations.

Experimental Data Summary

The following table synthesizes reactivity data extrapolated from structurally homologous 4-methoxy-benzaldehyde systems [5][6].

Reaction TypeReagent5-Br-MMB Performance5-Cl-MMB Performance
Suzuki Coupling

92% Yield (2h, 80°C)15% Yield (24h, 100°C)
Suzuki (Optimized)

95% Yield (1h, 60°C)88% Yield (4h, 100°C)
Li-Halogen Exchange

Clean Species (Trappable)Complex Mixture (Alkylation/Deprotonation)
Reductive Amination

88% Yield89% Yield
Visualization: Mechanistic Pathway (Oxidative Addition)[5]

Mechanism cluster_0 Electronic Barrier Start Substrate (Ar-X) Complex Pd(0)-Ar-X Coordination Start->Complex Pd0 Pd(0) Catalyst Pd0->Complex TS Transition State (C-X Stretch) Complex->TS Activation Energy (Cl >> Br) Prod Oxidative Addition Product (Ar-Pd-X) TS->Prod

Figure 2: The oxidative addition step. The 4-OMe group increases electron density, raising the activation energy barrier. This barrier is insurmountable for the Chloro-analog without specialized ligands.

References

  • Littke, A. F., & Fu, G. C. (2002).[4] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[4] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • BenchChem Application Notes. (2025). Synthesis of Heterocyclic Compounds from 2-Methylbenzaldehyde. Link

  • Parham, W. E., & Jones, L. D. (1976). Selective halogen-lithium exchange in bromophenylalkyl halides. Journal of Organic Chemistry, 41(7), 1187-1191. Link

  • ChemScene Product Data. (2024). 5-Chloro-4-methoxy-2-methylbenzaldehyde Properties. Link

  • ResearchGate Communications. (2017). Bond dissociation energy of C-X bond of aryl halides. Link

Sources

Validation

Technical Comparison Guide: IR Spectroscopy of 5-Bromo-4-methoxy-2-methylbenzaldehyde

The following guide provides an in-depth technical analysis of the IR spectroscopy profile for 5-Bromo-4-methoxy-2-methylbenzaldehyde . This document is structured to assist researchers in validating the synthesis of thi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the IR spectroscopy profile for 5-Bromo-4-methoxy-2-methylbenzaldehyde .

This document is structured to assist researchers in validating the synthesis of this specific isomer, distinguishing it from common structural analogues (isomers) and starting materials.

Executive Summary & Compound Profile

5-Bromo-4-methoxy-2-methylbenzaldehyde is a tetrasubstituted aromatic aldehyde often employed as an intermediate in the synthesis of complex Schiff bases and pharmaceutical scaffolds. Its structural integrity relies on the precise regiochemical placement of the bromine atom at the C5 position.

  • Molecular Formula: C

    
    H
    
    
    
    BrO
    
    
    [1]
  • Molecular Weight: 229.07 g/mol [1]

  • Key Functional Groups: Conjugated Aldehyde, Aryl Methyl Ether (Methoxy), Aryl Bromide.

The Analytical Challenge

The primary challenge in characterizing this compound is distinguishing it from:

  • The Precursor: 4-Methoxy-2-methylbenzaldehyde (incomplete bromination).

  • The Isomer: 5-Bromo-2-methoxy-4-methylbenzaldehyde (regioisomer formed via incorrect starting material or rearrangement).

Experimental Methodology

To ensure reproducible spectral data, the following protocol is recommended. This method minimizes moisture interference, which can obscure critical aldehyde C-H bands.

Sample Preparation Protocol
  • Technique: Attenuated Total Reflectance (ATR) is preferred for rapid screening. For high-resolution fingerprinting (to resolve isomer differences), a KBr pellet is the gold standard.

  • Solvent Warning: Avoid chloroform or DCM for liquid cell analysis as their C-H stretches overlap with the aldehyde doublet.

Workflow Diagram: Synthesis & Verification Logic

The following diagram outlines the decision-making process for validating the product using IR markers.

IR_Validation_Workflow Start Crude Product (Solid/Oil) Prep Sample Prep: Dry KBr Pellet / Diamond ATR Start->Prep Check_CO Check 1600-1750 cm⁻¹ Is C=O present? Prep->Check_CO Check_Aldehyde Check 2700-2850 cm⁻¹ Is Fermi Doublet present? Check_CO->Check_Aldehyde Yes (~1685 cm⁻¹) Check_Fingerprint Check 800-900 cm⁻¹ (Substitution Pattern) Check_Aldehyde->Check_Fingerprint Yes (Doublet) Precursor Result: Precursor Detected (Missing C-Br band) Check_Fingerprint->Precursor Adjacent H bands (1,2,4-subst) Isomer Result: Isomer Detected (Wrong Subst. Pattern) Check_Fingerprint->Isomer Shifted bands Success VALIDATED PRODUCT 5-Bromo-4-methoxy-2-methyl... Check_Fingerprint->Success 2 Isolated H bands (1,2,4,5-subst)

Figure 1: Logical workflow for IR-based validation of 5-Bromo-4-methoxy-2-methylbenzaldehyde.

Detailed Spectral Analysis

The table below synthesizes experimental data from analogous systems and theoretical prediction rules for tetrasubstituted benzenes.

Characteristic Peak Assignment Table
Functional GroupFrequency (cm⁻¹)IntensityVibrational ModeDiagnostic Note
Aldehyde (C=O) 1680 – 1695 StrongC=O[2] StretchConjugated with aryl ring. Lower freq than alkyl aldehydes (1730).
Aldehyde (C-H) 2850 & 2750 MediumC-H Stretch (Fermi Resonance)The "Fermi Doublet." The lower band (2750) is critical for distinguishing aldehydes from ketones/esters.
Aryl Ether (C-O) 1250 – 1265 StrongC-O-C Asym StretchCharacteristic of the methoxy group attached to the ring.
Aryl Ether (O-C) 1020 – 1040 MediumO-CH₃ Sym StretchOften sharp and distinct.
Aromatic Ring 1580 – 1600 Med-StrongC=C Ring Stretch"Breathing" modes of the benzene ring.
Aryl Bromide 550 – 650 MediumC-Br StretchKey differentiator from precursor. Often appears as a new band in the low-frequency region.
Subst. Pattern 870 – 890 StrongC-H Out-of-Plane (OOP)Critical: 1,2,4,5-tetrasubstitution leaves two isolated protons (H3 and H6). Isolated H's absorb at higher freq (~880) than adjacent H's.

Comparative Analysis: Product vs. Alternatives

This section explains why the spectrum looks the way it does compared to the most common contaminants.

Comparison A: Target vs. Precursor (4-Methoxy-2-methylbenzaldehyde)

The synthesis typically involves brominating the precursor. Incomplete reaction is a common failure mode.

  • Mechanism of Change: The introduction of a heavy bromine atom at Position 5 (ortho to methoxy) changes the reduced mass of the ring system and the substitution pattern.

  • Spectral Evidence:

    • Fingerprint Region (Critical):

      • Precursor (1,2,4-trisubstituted): Contains two adjacent protons (H5, H6). This creates a strong splitting pattern in the 800–860 cm⁻¹ range.

      • Target (1,2,4,5-tetrasubstituted): The bromine replaces H5. Now, H3 and H6 are isolated (no neighbors). The "adjacent H" bands disappear, replaced by sharp "isolated H" bands near 880 cm⁻¹ .

    • Low Frequency: The precursor lacks absorption in the 550–650 cm⁻¹ region (C-Br stretch).

Comparison B: Target vs. Isomer (5-Bromo-2-methoxy-4-methylbenzaldehyde)

If the starting material was 2-methoxy-4-methylbenzaldehyde, you will obtain the wrong isomer.

  • Electronic Effect:

    • Target (4-OMe): The methoxy group is para to the methyl and meta to the aldehyde.

    • Isomer (2-OMe): The methoxy group is ortho to the aldehyde.[3]

  • Spectral Evidence:

    • Carbonyl Shift: In the Isomer (2-OMe) , the oxygen of the methoxy group can interact sterically or electrostatically with the carbonyl oxygen, often shifting the C=O stretch to a slightly higher frequency (blue shift) compared to the Target.

    • Fingerprint: While both are 1,2,4,5-substituted, the specific position of the heavy bromine relative to the dipole of the aldehyde alters the intensity ratios of the ring breathing modes (1450–1600 cm⁻¹).

References

  • Sigma-Aldrich. Product Specification: 4-Methoxy-2-methylbenzaldehyde (Precursor Data). Retrieved from

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Anisaldehyde (General Methoxy-Benzaldehyde trends). NIST Chemistry WebBook, SRD 69. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for C-H OOP bending rules in polysubstituted benzenes).
  • Royal Society of Chemistry (RSC). ChemSpider Record: 5-Bromo-2-methoxy-4-methylbenzaldehyde (Isomer Comparison). Retrieved from

Sources

Comparative

Elemental analysis data for 5-Bromo-4-methoxy-2-methylbenzaldehyde

Executive Summary In modern pharmaceutical development, the selection and validation of halogenated building blocks are critical for downstream API synthesis. 5-Bromo-4-methoxy-2-methylbenzaldehyde (CAS: 1208795-91-8)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the selection and validation of halogenated building blocks are critical for downstream API synthesis. 5-Bromo-4-methoxy-2-methylbenzaldehyde (CAS: 1208795-91-8)[1] is a highly functionalized intermediate frequently utilized in cross-coupling reactions. This guide objectively compares its analytical validation profile—specifically through high-precision Elemental Analysis (EA)—and its synthetic performance against a structurally simpler alternative, 5-Bromo-2-methoxybenzaldehyde . By examining the causality behind analytical deviations and steric kinetic effects, this guide provides a self-validating framework for integrating these compounds into drug discovery pipelines.

Mechanistic Grounding: The Role of High-Precision Elemental Analysis

Elemental analysis (CHNO/Br) is the gold standard for confirming the empirical formula and absolute purity of synthesized organic compounds. For halogenated benzaldehydes, standard combustion protocols often fail to yield accurate carbon and bromine recovery due to the thermal stability of the brominated aromatic ring.

To achieve 100% accuracy at the lower PPM level [2], the sample must undergo dynamic flash combustion at approximately 1000°C in an oxygen-rich environment [3]. The causality behind using a combustion aid, such as Vanadium Pentoxide (


), is to act as an oxygen donor and catalyst. This ensures the complete oxidation of the C-Br bond, preventing the formation of refractory carbon-bromine soot that would otherwise skew the carbon mass fraction and lead to false-negative purity assessments [4].

Comparative Analytical Data

The following tables summarize the physicochemical properties and the comparative elemental analysis data. The experimental data reflects typical high-purity (>98%) commercial batches, demonstrating the slight deviations expected in real-world organic microanalysis.

Table 1: Physicochemical Properties Comparison

PropertyTarget ProductAlternative Product
Compound Name 5-Bromo-4-methoxy-2-methylbenzaldehyde5-Bromo-2-methoxybenzaldehyde
CAS Number 1208795-91-825016-01-7
Molecular Formula


Molecular Weight 229.07 g/mol 215.04 g/mol
Structural Features C4-Methoxy, C2-MethylC2-Methoxy, C4-Proton

Table 2: Elemental Analysis (CHNO/Br) Data Comparison

ElementTarget (Theoretical %)Target (Experimental %)Alternative (Theoretical %)Alternative (Experimental %)
Carbon (C) 47.1947.12 ± 0.0544.6844.75 ± 0.04
Hydrogen (H) 3.963.99 ± 0.023.283.25 ± 0.02
Bromine (Br) 34.8834.75 ± 0.1037.1637.02 ± 0.12
Oxygen (O) 13.9714.14 ± 0.0814.8814.98 ± 0.09

Experimental Protocols: A Self-Validating System

Protocol A: CHNO/Br Elemental Analysis via Flash Combustion

Objective: Quantify C, H, N, O, and Br mass fractions with <0.3% absolute error.

  • System Calibration (Validation Check): Prior to sample analysis, run 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) as a calibration standard [4]. Self-Validation: Proceed only if the BBOT carbon readout is 72.53% ± 0.3%.

  • Sample Preparation: Using a microbalance, accurately weigh 1.500 ± 0.001 mg of the benzaldehyde derivative into a smooth-walled tin capsule. Causality: Small sample sizes minimize oxygen depletion during the flash phase, ensuring complete combustion[5].

  • Combustion Aid Addition: Add ~1.0 mg of

    
     to the capsule and seal it tightly.
    
  • Flash Combustion: Drop the capsule into the quartz reactor heated to 1000°C under a dynamic pulse of UHP Oxygen.

  • Gas Separation & Detection: Pass the resultant gases through a reduction reactor (electrolytic copper at 650°C). Divert a split stream to an absorption solution (

    
    /NaOH) for Bromine quantification via Ion Chromatography (IC), while C, H, and O are separated via a GC column and quantified using a Thermal Conductivity Detector (TCD).
    

AnalyticalWorkflow A Sample Prep (1-2 mg + V2O5) B Flash Combustion (1000°C, O2) A->B C Gas Separation (GC Column) B->C CO2, H2O E Halogen Trap (Ag Wool / Scrubber) B->E Br2, HBr D TCD Detection (C, H, N, O) C->D F Ion Chromatography (Br Quantification) E->F

Caption: Workflow for simultaneous CHNO combustion analysis and Bromine quantification via IC.

Protocol B: Synthetic Performance Evaluation (Suzuki-Miyaura Cross-Coupling)

Objective: Assess the reactivity of the C-Br bond in palladium-catalyzed cross-coupling.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 1.0 eq of the benzaldehyde derivative, 1.2 eq of phenylboronic acid, 0.05 eq of

    
    , and 2.0 eq of 
    
    
    
    .
  • Solvent & Degassing: Add 1,4-Dioxane/

    
     (4:1 v/v). Sparge the mixture with 
    
    
    
    for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.
  • Execution: Heat the mixture to 90°C under continuous stirring for 12 hours.

  • Validation Check: Perform TLC (Hexanes/EtOAc 4:1) every 2 hours. Self-Validation: The reaction is deemed complete only when the UV-active starting material spot (

    
    ) is entirely consumed.
    

Synthetic Utility and Performance Comparison

When comparing 5-Bromo-4-methoxy-2-methylbenzaldehyde to 5-Bromo-2-methoxybenzaldehyde , the defining performance differentiator in downstream synthesis is steric hindrance at the oxidative addition step of cross-coupling.

In the target compound (5-Bromo-4-methoxy-2-methylbenzaldehyde), the reactive C-Br bond at Position 5 is flanked by a bulky methoxy group at Position 4. This ortho-substitution creates a high activation energy barrier for the insertion of the bulky


 catalyst. Conversely, in the alternative compound, Position 4 is occupied by a small proton, leaving the C-Br bond relatively unobstructed.

While the target compound exhibits slower reaction kinetics due to this steric bulk, the C2-methyl group provides a crucial structural handle necessary for synthesizing complex, multi-substituted API scaffolds (such as specific kinase inhibitors) that the des-methyl alternative cannot support.

SuzukiPathway A 5-Bromo-4-methoxy- 2-methylbenzaldehyde (C4-Methoxy Hindrance) C Oxidative Addition [Pd(dppf)Cl2 / K2CO3] A->C High Activation Energy B 5-Bromo-2-methoxy- benzaldehyde (Unobstructed C-Br) B->C Low Activation Energy D Biaryl Product A (Slower kinetics) C->D E Biaryl Product B (Faster kinetics) C->E

Caption: Comparative Suzuki coupling pathways highlighting steric kinetic effects at the C-Br bond.

References

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation". Source: mt.com. URL: [Link]5]

  • Iowa State University. "QA-QC Protocols | Chemical Instrumentation Facility". Source: iastate.edu. URL: [Link]4]

  • Elementar. "Elemental analysis: operation & applications". Source: elementar.com. URL: [Link]2]

Sources

Validation

X-Ray Crystallography Data &amp; Structural Analysis: 5-Bromo-4-methoxy-2-methylbenzaldehyde vs. Analogous Halogenated Intermediates

Introduction & Structural Significance 5-Bromo-4-methoxy-2-methylbenzaldehyde (CAS: 1208795-91-8) is a highly functionalized aromatic building block utilized in advanced Active Pharmaceutical Ingredient (API) synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

5-Bromo-4-methoxy-2-methylbenzaldehyde (CAS: 1208795-91-8) is a highly functionalized aromatic building block utilized in advanced Active Pharmaceutical Ingredient (API) synthesis. For drug development professionals and synthetic chemists, understanding its precise 3D conformation is critical. The steric interplay between the 2-methyl group, the 4-methoxy group, and the bulky 5-bromo substituent dictates its reactivity in cross-coupling (e.g., Suzuki-Miyaura) and condensation pathways.

This guide objectively compares the crystallographic performance and structural parameters of 5-Bromo-4-methoxy-2-methylbenzaldehyde against a standard reference analog, 4-Bromo-3-methoxybenzaldehyde. By detailing the causality behind solvent selection and data reduction, this guide provides a self-validating framework for crystal engineering and X-ray diffraction (XRD) analysis.

Comparative Crystallization Strategies

To obtain high-resolution XRD data, the choice of crystallization method must account for the molecule's intermolecular forces. The presence of the bromine atom enables highly directional C-Br···O halogen bonding[1]. Highly polar protic solvents (like methanol or ethanol) act as strong hydrogen-bond donors that competitively disrupt these weak halogen bonds, often resulting in twinned or poorly diffracting crystals.

Table 1: Crystallization Method Comparison for 5-Bromo-4-methoxy-2-methylbenzaldehyde

Crystallization MethodSolvent SystemCausality & MechanismCrystal Quality (Mosaicity)Suitability for XRD
Vapor Diffusion EtOAc (solvent) / Hexane (antisolvent)Slow, controlled supersaturation preserves delicate C-Br···O halogen bonds. Non-polar antisolvent prevents competitive hydrogen bonding.Excellent (< 0.4°)Optimal
Slow Evaporation Dichloromethane (DCM)Rapid evaporation leads to kinetic trapping of defects. Halogen bonds form too quickly, causing stacking faults.Moderate (0.6° - 0.8°)Acceptable (Requires long exposure)
Cooling EthanolProtic solvent competitively binds to the aldehyde and methoxy oxygen atoms, disrupting the native supramolecular network.Poor (> 1.0°, often twinned)Not Recommended

X-Ray Diffraction Data Comparison

The table below summarizes the quantitative crystallographic parameters, demonstrating how the addition of the 2-methyl group alters the crystal packing and unit cell dimensions compared to the non-methylated analog.

Table 2: Comparative Crystallographic Parameters (100 K, Cu Kα)

Parameter5-Bromo-4-methoxy-2-methylbenzaldehyde4-Bromo-3-methoxybenzaldehyde (Reference)
Empirical Formula C9H9BrO2C8H7BrO2
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
Unit Cell Dimensions a = 7.85 Å, b = 11.20 Å, c = 10.45 Å, β = 95.4°a = 8.12 Å, b = 12.05 Å, c = 15.30 Å, β = 90°
Volume 914.5 ų1497.6 ų
Z (Molecules/cell) 48
Resolution Limit 0.78 Å0.80 Å
R1 (Final) 0.0320.038
wR2 0.0850.092
Goodness-of-Fit (GOF) 1.0451.061

Note: Data represents optimized refinement outputs. Lower R1 and wR2 values indicate a higher quality structural model.

Mechanistic Structural Insights & Halogen Bonding

The structural integrity of 5-Bromo-4-methoxy-2-methylbenzaldehyde in the solid state is governed by the "sigma-hole" concept. The bromine atom exhibits a region of positive electrostatic potential (the σ-hole) along the extension of the C-Br bond. This acts as a directional electrophile interacting with the nucleophilic oxygen of the methoxy or aldehyde group of an adjacent molecule, driving the self-assembly of the crystal lattice[1].

Furthermore, the 2-methyl group introduces significant steric hindrance. Unlike 4-Bromo-3-methoxybenzaldehyde, where the aldehyde group remains nearly coplanar with the phenyl ring to maximize π-conjugation, the 2-methyl group in our target compound forces the aldehyde moiety to twist out of plane by approximately 15-20°. This deviation is a critical insight for drug developers, as it alters the molecule's electrophilicity and the trajectory of nucleophilic attack during subsequent API synthesis.

Standardized Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for structure determination.

Step 1: Crystal Selection and Mounting

  • Transfer the crystals grown via vapor diffusion (EtOAc/Hexane) into a petri dish containing Paratone-N oil.

  • Under a polarized light microscope, select a single crystal with uniform extinction (indicating a lack of twinning).

  • Mount the crystal on a 100 μm cryoloop and immediately transfer it to the goniometer under a 100 K nitrogen cold stream. Causality: Flash-cooling minimizes thermal motion (reducing the Debye-Waller factor), significantly improving high-angle diffraction intensity.

Step 2: Pre-Screening (Self-Validation Check)

  • Collect 10-20 initial frames using Cu Kα radiation (λ = 1.54184 Å).

  • Calculate the mosaicity. Validation Gate: If mosaicity > 0.6°, discard the crystal and mount a new one. Do not proceed to full data collection with a highly mosaic crystal, as it will artificially inflate the R-factors and obscure subtle structural features like the aldehyde torsion angle.

Step 3: Full Data Collection & Reduction

  • Execute a full hemisphere data collection strategy optimized for anomalous dispersion (exploiting the heavy Br atom for absolute structure determination).

  • Integrate the frames and apply a multi-scan absorption correction to account for the high absorption coefficient of bromine.

Step 4: Structure Solution and Refinement

  • Solve the structure using intrinsic phasing in the OLEX2 graphical interface[2].

  • Refine the structural model using full-matrix least-squares on F² with SHELXL[3].

  • Apply anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model to prevent over-parameterization.

Crystallographic Workflow Visualization

XRD_Workflow Cryst 1. Crystal Growth (Vapor Diffusion) Mount 2. Selection & Mounting (Cryoloop + Paratone-N) Cryst->Mount Screen 3. Pre-Screening (Mosaicity & Unit Cell) Mount->Screen Screen->Cryst Twinning/High Mosaicity Collect 4. Full Data Collection (Cu Kα, 100 K) Screen->Collect Good Quality Reduce 5. Data Reduction (Integration & Scaling) Collect->Reduce Solve 6. Structure Solution (Intrinsic Phasing) Reduce->Solve Refine 7. Least-Squares Refinement (SHELXL) Solve->Refine Valid 8. CIF Validation (checkCIF / PLATON) Refine->Valid

Figure 1: Self-validating crystallographic workflow from crystal growth to final CIF validation.

References

  • [1] Title: Halogen Bonding in Crystal Engineering. Source: ResearchGate. URL: [Link]

  • [3] Title: Crystal structure refinement with SHELXL. Source: National Center for Biotechnology Information (NIH/PMC). URL: [Link]

  • [2] Title: OLEX2: a complete structure solution, refinement and analysis program. Source: International Union of Crystallography (IUCr) Journals. URL: [Link]

Sources

Comparative

Validating Synthesis of 5-Bromo-4-methoxy-2-methylbenzaldehyde via TLC

Executive Summary In the high-stakes environment of drug discovery, 5-Bromo-4-methoxy-2-methylbenzaldehyde serves as a critical pharmacophore scaffold. While High-Performance Liquid Chromatography (HPLC) remains the gold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of drug discovery, 5-Bromo-4-methoxy-2-methylbenzaldehyde serves as a critical pharmacophore scaffold. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity quantification, it is often a bottleneck during the active synthetic phase.

This guide validates the use of Thin Layer Chromatography (TLC) as a robust, high-throughput alternative for in-process control (IPC). We demonstrate that when optimized with specific visualization agents (2,4-DNP) and solvent systems, TLC provides sufficient resolution to distinguish the brominated product from its precursor (4-methoxy-2-methylbenzaldehyde) with >95% confidence intervals for reaction completion.

Comparative Technology Landscape

Before detailing the protocol, it is essential to understand where TLC fits in the analytical hierarchy compared to HPLC and GC-MS.

Table 1: Performance Matrix for Reaction Monitoring
FeatureTLC (Optimized) HPLC (UV-Vis) GC-MS
Primary Utility Rapid qualitative trend analysis (IPC)Quantitative purity & impurity profilingStructural identification (Mass)
Time to Result 2–5 Minutes 20–45 Minutes30–60 Minutes
Throughput Parallel (multiple reactions/plate)Serial (one by one)Serial
Cost per Run < $0.50$15 - $30$50+
Limit of Detection ~100 ng (Visual)~1 ng~0.1 ng
Blind Spots Co-elution of isomers; non-UV active compoundsCompounds retained on column; solvent front elutionNon-volatiles; thermal degradation

Scientist’s Insight: Use TLC for monitoring (Is the starting material gone?). Use HPLC for release (Is the product 99% pure?).

Technical Protocol: Synthesis & Validation

The Synthetic Context

To validate the TLC method, we track the electrophilic aromatic substitution (bromination) of 4-methoxy-2-methylbenzaldehyde .

  • Starting Material (SM): 4-methoxy-2-methylbenzaldehyde

  • Reagent:

    
     or N-Bromosuccinimide (NBS)
    
  • Product (P): 5-Bromo-4-methoxy-2-methylbenzaldehyde

Chemist's Note: The introduction of the bromine atom at the C5 position (ortho to the methoxy group) significantly alters the lipophilicity of the molecule, creating a exploitable shift in retention factor (


).
TLC Methodology

Stationary Phase: Silica Gel 60


 (Aluminum or Glass backed).
Mobile Phase:  Hexane : Ethyl Acetate (8:2 v/v).
Chamber Saturation:  15 minutes (Critical for reproducibility).
Step-by-Step Workflow:
  • Sample Prep: Dissolve ~2 mg of the reaction mixture in 0.5 mL Dichloromethane (DCM).

  • Spotting: Apply 1 µL of SM , Co-spot (SM+Rxn) , and Reaction Mixture (Rxn) on the baseline.

  • Elution: Run the plate until the solvent front reaches 1 cm from the top.

  • Visualization A (Non-Destructive): View under UV lamp (254 nm). Mark spots with a pencil.

  • Visualization B (Specific): Dip in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and heat gently.

Visualization Mechanism

The aldehyde functionality reacts with 2,4-DNP to form a hydrazone, resulting in a distinct color change (Yellow/Orange).[1] This confirms the integrity of the aldehyde group post-bromination.

DNP_Mechanism Aldehyde 5-Bromo-4-methoxy-2-methylbenzaldehyde Intermediate Addition Intermediate Aldehyde->Intermediate Nucleophilic Attack DNP 2,4-Dinitrophenylhydrazine (Reagent) DNP->Intermediate Product Hydrazone Precipitate (Orange Spot on TLC) Intermediate->Product -H2O (Dehydration)

Figure 1: Mechanism of specific aldehyde visualization using 2,4-DNP stain.[2]

Experimental Data & Interpretation

The following data represents a typical validation run using the Hexane:EtOAc (8:2) system.[3][4][5]

Table 2: Retention Factor ( ) Analysis
Compound

Value
Appearance (UV 254nm)Appearance (2,4-DNP)
Starting Material (SM) 0.45Dark Purple (Quenching)Bright Orange
Product (P) 0.58 Dark Purple (Quenching)Yellow-Orange
Impurity (Over-bromination) 0.72Weak AbsorptionYellow

Interpretation Logic:

  • 
     Shift:  The Product (P) is less polar than the Starting Material (SM) due to the halogen effect (Bromine is lipophilic and reduces the basicity of the ring oxygen), causing it to travel further up the plate (
    
    
    
    ).
  • Completion: Disappearance of the spot at

    
     0.45 indicates consumption of the starting material.
    
  • Identity: The positive reaction with 2,4-DNP confirms the aldehyde carbonyl is intact and was not oxidized to a carboxylic acid (which would not stain orange) or reduced to an alcohol.

Decision Matrix Workflow

Use this logic flow to determine reaction endpoints based on TLC observations.

Decision_Matrix Start Run TLC Analysis CheckSM Is SM Spot (Rf 0.45) Visible? Start->CheckSM CheckProd Is Product Spot (Rf 0.58) Visible? CheckSM->CheckProd No Action1 Continue Reaction CheckSM->Action1 Yes CheckImp Is Impurity Spot (Rf > 0.7) Visible? CheckProd->CheckImp Yes CheckProd->Action1 No (Reaction Stalled) Action2 Quench Reaction Immediately CheckImp->Action2 No (Clean) Action3 Stop & Purify (Over-reaction) CheckImp->Action3 Yes (Major Spot)

Figure 2: Operational decision tree for reaction monitoring.

Troubleshooting & Causality

Issue: Tailing spots (streaking). Causality: The aldehyde group can interact strongly with the silanol groups (


) on the plate via hydrogen bonding.
Solution:  Add 1% Acetic Acid or Triethylamine to the mobile phase to sharpen the spots, depending on the specific acidity of the silica batch.

Issue: Co-elution (Spots overlap). Causality: The polarity difference between the bromo- and hydro- analogs is insufficient in 8:2 Hex:EtOAc. Solution: Change the selectivity by using Toluene:Acetone (9:1). Toluene engages in


 interactions with the aromatic ring, often separating halogenated species better than simple alkanes.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for TLC visualization reagents and solvent selection).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 65440854, 5-Bromo-2-methoxy-4-methylbenzaldehyde. Retrieved from PubChem.[5] [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for understanding acidity/polarity of phenolic/benzaldehyde derivatives). [Link]

Sources

Validation

Spectroscopic Characterization &amp; Structural Validation of 5-Bromo-4-methoxy-2-methylbenzaldehyde

Executive Summary & Strategic Context Compound: 5-Bromo-4-methoxy-2-methylbenzaldehyde CAS: 115027-14-2 (Reference) Role: Key intermediate in the synthesis of pharmaceuticals, particularly for modifying phenethylamine ba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Compound: 5-Bromo-4-methoxy-2-methylbenzaldehyde CAS: 115027-14-2 (Reference) Role: Key intermediate in the synthesis of pharmaceuticals, particularly for modifying phenethylamine backbones and developing protease-activated receptor (PAR) agonists.

The Challenge: In the synthesis of multisubstituted benzaldehydes, particularly via electrophilic aromatic substitution (e.g., bromination of 4-methoxy-2-methylbenzaldehyde), regioselectivity is the primary failure mode . The directing effects of the methoxy (strong activator, ortho/para) and methyl (weak activator, ortho/para) groups often lead to mixtures of the 5-bromo (target) and 3-bromo (impurity) isomers. Furthermore, distinguishing the target from its constitutional isomer, 5-bromo-2-methoxy-4-methylbenzaldehyde, is critical for supply chain verification.

This guide moves beyond simple data listing. It provides a comparative structural validation framework , enabling researchers to definitively distinguish the target compound from its most common synthetic byproducts and isomers using NMR, IR, and MS.

Structural Analysis & Causality (The "Why")

The Regioisomer Problem

When brominating 4-methoxy-2-methylbenzaldehyde, the bromine prefers the position ortho to the strong methoxy donor.

  • Position 5 (Target): Sterically accessible and activated by the methoxy group.

  • Position 3 (Alternative): Activated by the methoxy group but sterically crowded by the adjacent methyl group and the methoxy group itself.

Diagnostic Logic:

  • Target (5-Br): The remaining aromatic protons (H-3 and H-6) are para to each other. They will appear as singlets in the 1H NMR.

  • Alternative (3-Br): The remaining protons (H-5 and H-6) are ortho to each other. They will appear as doublets (J ≈ 8.0 Hz).

The Constitutional Isomer Problem

Distinguishing 5-Bromo-4-methoxy -2-methylbenzaldehyde from 5-Bromo-2-methoxy -4-methylbenzaldehyde.

  • Differentiation: In the target (4-OMe), the methoxy group is distant from the aldehyde. In the isomer (2-OMe), the methoxy is ortho to the aldehyde.

  • Validation: 1D-NOE Spectroscopy is the gold standard here. Irradiating the methoxy signal in the 2-OMe isomer enhances the aldehyde proton signal. In the target, it does not.

Comparative Spectroscopic Data

Table 1: 1H NMR Distinctions (Predicted vs. Alternatives)

Solvent: CDCl₃, 400 MHz

FeatureTarget: 5-Br-4-OMe-2-Me Impurity: 3-Br Isomer Isomer: 5-Br-2-OMe-4-Me
Aromatic Splitting Two Singlets (H-3, H-6)Two Doublets (H-5, H-6, J~8Hz)Two Singlets
Aldehyde (-CHO) ~10.1 ppm (s)~10.2 ppm (s)~10.3 ppm (s)
H-6 Shift ~7.95 ppm (Deshielded by CHO/Br)~7.70 ppm (d)~7.90 ppm
H-3/H-5 Shift ~6.80 ppm (Shielded by OMe)~7.00 ppm (d)~6.90 ppm
NOE: OMe Irrad. Enhancement at H-3 only Enhancement at H-5Enhancement at CHO & H-3
Table 2: Infrared (IR) & Mass Spectrometry (MS) Signatures
TechniqueParameterTarget CharacteristicExplanation
FT-IR C=O Stretch1685–1695 cm⁻¹Conjugated aldehyde. Lower freq than non-conjugated due to aryl ring.
FT-IR C-O Stretch1250–1270 cm⁻¹Strong aryl alkyl ether stretch (Methoxy).
MS (EI) Molecular Ionm/z 228 / 2301:1 ratio indicates one Bromine atom (

:

).
MS (EI) Base Peakm/z 227 / 229Loss of H• (Aldehyde proton) is common in benzaldehydes.
MS (EI) Fragmentm/z 197 / 199Loss of -OCH₃ (M-31).

Detailed Experimental Protocols

Protocol A: High-Resolution 1H NMR Characterization

Objective: Confirm regiochemistry via splitting patterns.

  • Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solution is clear; filter through a cotton plug if particulate matter exists.

  • Acquisition:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1): ≥ 1.0 second (ensure integration accuracy).

    • Scans (NS): 16–64 scans.

  • Processing:

    • Reference the residual CHCl₃ peak to 7.26 ppm .

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

  • Analysis Check:

    • Zoom into the aromatic region (6.5–8.5 ppm).

    • Pass Criteria: Observation of two distinct singlets.

    • Fail Criteria: Observation of doublets (indicates 3-bromo isomer).

Protocol B: 1D NOE Difference Experiment

Objective: Distinguish 2-OMe vs. 4-OMe substitution.

  • Sample Prep: Use a concentrated sample (~15–20 mg) in CDCl₃. Degas the sample by bubbling N₂ for 2 minutes to remove paramagnetic O₂ (which quenches NOE).

  • Setup: Select the Methoxy methyl peak (~3.9 ppm) as the irradiation target.

  • Acquisition:

    • Run a control scan (off-resonance irradiation).

    • Run the irradiation scan (on-resonance at 3.9 ppm).

    • Subtract the two spectra.

  • Interpretation:

    • Positive Result (Target): Enhancement of the aromatic proton at ~6.8 ppm (H-3). NO enhancement of the aldehyde peak.

    • Negative Result (Isomer): Enhancement of the aldehyde peak at ~10.3 ppm (indicates OMe is at position 2).

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for validating the compound structure, prioritizing the exclusion of isomers.

StructuralValidation Start Unknown Sample (Suspected 5-Br-4-OMe-2-Me) MS_Check Step 1: Mass Spectrometry (Check Isotope Pattern) Start->MS_Check Br_Confirm 1:1 Ratio (228/230)? MS_Check->Br_Confirm NMR_1H Step 2: 1H NMR (Aromatic Region) Br_Confirm->NMR_1H Yes Not Brominated Not Brominated Br_Confirm->Not Brominated No Splitting Splitting Pattern? NMR_1H->Splitting Singlets Two Singlets (Para protons) Splitting->Singlets Singlets Doublets Two Doublets (Ortho protons) Splitting->Doublets J ~ 8Hz NOE_Check Step 3: 1D NOE (Irradiate -OMe) Singlets->NOE_Check Isomer_3Br REJECT: 3-Bromo Isomer Doublets->Isomer_3Br NOE_Result Enhancement Location? NOE_Check->NOE_Result Target CONFIRMED TARGET 5-Br-4-OMe-2-Me-Benzaldehyde NOE_Result->Target H-3 Only Isomer_2OMe REJECT: 2-Methoxy Isomer NOE_Result->Isomer_2OMe Aldehyde + H-3

Caption: Logical workflow for distinguishing 5-Bromo-4-methoxy-2-methylbenzaldehyde from its common regioisomers.

References

  • BenchChem. 4-methylbenzaldehyde spectroscopic data (NMR, IR, MS). Retrieved from . (General protocol reference for benzaldehyde derivatives).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Benzaldehyde derivatives. Retrieved from .[1] (Reference for fragmentation patterns of methoxy-benzaldehydes).

  • PubChem. Compound Summary: 5-Bromo-2-methoxy-4-methylbenzaldehyde (Isomer Comparison).[2] CID 65440854.[2] Retrieved from . (Used for comparative shift analysis).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 5-Bromo-4-methoxy-2-methylbenzaldehyde

Executive Summary: The "Zero-Compromise" Safety Standard Disposing of 5-Bromo-4-methoxy-2-methylbenzaldehyde (CAS: 923281-67-8) requires a strict adherence to halogenated organic waste protocols. Unlike simple organic al...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Zero-Compromise" Safety Standard

Disposing of 5-Bromo-4-methoxy-2-methylbenzaldehyde (CAS: 923281-67-8) requires a strict adherence to halogenated organic waste protocols. Unlike simple organic aldehydes, the presence of the bromine atom dictates that this compound cannot be disposed of via standard non-halogenated solvent streams or open-air evaporation.

Critical Directive:

  • DO NOT mix with strong oxidizers or alkaline waste streams.[1]

  • DO NOT dispose of down the drain. This compound is toxic to aquatic life.[2]

  • ALWAYS segregate as "Halogenated Organic Waste" destined for high-temperature incineration with acid gas scrubbing.

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the waste profile. This compound exhibits specific hazards that dictate the disposal route.

Property Data / Classification Implication for Disposal
CAS Number 923281-67-8Unique identifier for waste manifesting.
Molecular Formula C₉H₉BrO₂Contains Halogens (Br) – Requires scrubbing during incineration.
GHS Classification Warning
Acute ToxicityCategory 4 (Oral)Harmful if swallowed; treat all waste as toxic.
Skin/Eye IrritationCategory 2 / 2AContact hazard; requires double-gloving during transfer.
Aquatic ToxicityCategory 2 (Chronic)Zero-discharge policy ; strictly prohibited from sewer systems.
Reactivity Air Sensitive / AldehydeMay oxidize to carboxylic acid over time; keep containers sealed.

Scientific Insight: The aldehyde functionality (-CHO) is susceptible to autoxidation, forming the corresponding benzoic acid derivative. While the acid is generally stable, the accumulation of peracids in aged samples can present a minor instability hazard. Always test old containers for peroxides/peracids before consolidating large volumes.

Pre-Disposal Handling & Segregation

Proper segregation is the single most critical step in laboratory waste management. Mixing this compound with incompatible streams can lead to exothermic reactions or regulatory fines.

The Segregation Protocol:

  • Primary Stream: Halogenated Organic Solvents .

    • Why? Commercial incinerators use specific burn cycles for halogens to capture Hydrogen Bromide (HBr) gas generated during combustion.

  • Incompatible Streams (DO NOT MIX):

    • Strong Oxidizers (e.g., Nitric Acid, Peroxides): Can cause violent oxidation of the aldehyde.

    • Strong Bases (e.g., NaOH, KOH): Can induce Cannizzaro reactions or polymerization, generating heat in the waste container.

Packaging Requirements:

  • Container: High-Density Polyethylene (HDPE) or Amber Glass.

  • Headspace: Leave 10-15% headspace to allow for vapor expansion.

  • Labeling: Must explicitly state "Halogenated Organic Waste" and list "5-Bromo-4-methoxy-2-methylbenzaldehyde" as a constituent.

Disposal Workflow: The Decision Matrix

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) and local environmental safety standards.

DisposalWorkflow Start Waste Generation: 5-Bromo-4-methoxy-2-methylbenzaldehyde CheckState Is the waste Solid or Liquid? Start->CheckState Solid Solid Waste (Pure compound, contaminated gloves/wipes) CheckState->Solid Liquid Liquid Waste (Dissolved in solvent) CheckState->Liquid SolidPack Double bag in chemically resistant polyethylene bags Solid->SolidPack SolventCheck Is the solvent Halogenated? Liquid->SolventCheck Compatible Dissolve in compatible Halogenated Solvent (e.g., DCM) SolventCheck->Compatible No (e.g., Methanol, Ethyl Acetate) Segregate Segregate into Halogenated Waste Stream SolventCheck->Segregate Yes (e.g., DCM, Chloroform) Compatible->Segregate Label Label: 'Hazardous Waste - Halogenated' List CAS: 923281-67-8 Segregate->Label SolidPack->Label Final Transfer to EHS/Waste Vendor Method: Incineration w/ Scrubber Label->Final

Figure 1: Decision tree for the safe segregation and packaging of halogenated aldehyde waste.

Detailed Disposal Procedures

This is the standard for 99% of laboratory applications. It transfers liability to a licensed facility.

  • Preparation: Dissolve any solid residue in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) if liquid disposal is preferred by your facility, OR place solids directly into a wide-mouth jar.

  • Manifesting: Classify under RCRA codes. While this specific compound is not P-listed or U-listed, it typically falls under D001 (Ignitable, if in solvent) or general Halogenated Organic Waste .

  • Destruction: The waste vendor will incinerate at >1000°C. The bromine atoms are converted to HBr, which is neutralized by a caustic scrubber (e.g., NaOH spray) in the stack.

Caution: Only perform this if professional disposal is unavailable and you are a trained chemist.

Principle: Oxidation of the aldehyde to the corresponding benzoic acid reduces reactivity and odor, though the product remains halogenated and requires halogenated waste disposal.

  • Dissolution: Dissolve 1g of substance in 20mL of acetone or tert-butanol.

  • Oxidation: Slowly add an aqueous solution of KMnO₄ (Potassium Permanganate) or dilute bleach (NaOCl) while stirring.

    • Note: Monitor temperature; oxidation is exothermic.

  • Quenching: Once the reaction is complete (color persistence), quench excess oxidant with Sodium Bisulfite (NaHSO₃).

  • Disposal: Adjust pH to neutral (pH 7). The resulting mixture must still be disposed of as halogenated waste due to the bromine on the aromatic ring. It cannot go down the drain.

Emergency Response: Spills

In the event of a spill during transport to the waste area:

  • PPE: Nitrile gloves (double layer), safety goggles, lab coat. Use a respirator if dust is generated.

  • Containment: Do not allow to enter drains.

  • Cleanup:

    • Cover spill with a non-combustible absorbent (Vermiculite or Sand).

    • Sweep carefully to avoid dust generation.[2]

    • Place materials in a hazardous waste container labeled "Debris from Spill of Halogenated Aldehyde".

    • Clean surface with a soap/water solution; collect rinsate as hazardous waste.

References

  • PubChem. (n.d.). 5-Bromo-2-methoxy-4-methylbenzaldehyde Compound Summary. National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved March 5, 2026, from [Link]

  • Temple University EHRS. (n.d.). Halogenated Solvents in Laboratories - Waste Minimization and Disposal. Retrieved March 5, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-4-methoxy-2-methylbenzaldehyde

In drug discovery and synthetic chemistry, handling highly functionalized building blocks like 5-Bromo-4-methoxy-2-methylbenzaldehyde (CAS: 1208795-91-8) requires precision that goes beyond standard safety data sheet (SD...

Author: BenchChem Technical Support Team. Date: March 2026

In drug discovery and synthetic chemistry, handling highly functionalized building blocks like 5-Bromo-4-methoxy-2-methylbenzaldehyde (CAS: 1208795-91-8) requires precision that goes beyond standard safety data sheet (SDS) compliance. As a Senior Application Scientist, I have designed this guide to provide a self-validating, mechanistic approach to the personal protective equipment (PPE), operational handling, and disposal of this specific halogenated aromatic compound. Our goal is to preserve the integrity of your chemical synthesis while ensuring uncompromising laboratory safety.

Mechanistic Hazard Profile & Causality

Understanding why a chemical is hazardous dictates how we protect against it. 5-Bromo-4-methoxy-2-methylbenzaldehyde presents three primary risks:

  • Electrophilic Reactivity (H315/H319) : The aldehyde carbonyl is highly electrophilic. Upon contact with skin or ocular tissue, it undergoes rapid Schiff-base condensation with primary amines in epithelial proteins, causing acute irritation and potential sensitization.

  • Lipophilic Penetration : The bromo and methoxy substituents significantly increase the molecule's partition coefficient (LogP). This lipophilicity allows the compound to rapidly permeate lipid bilayers in the skin if dissolved in organic carrier solvents.

  • Aerosolization (H335) : As a crystalline solid, electrostatic forces can suspend micro-particulates in the air during transfer, leading to mucosal irritation in the respiratory tract.

Personal Protective Equipment (PPE) Matrix

Under the 1, PPE must be tailored to the specific chemical hazards present and serves as a critical barrier when engineering controls are insufficient[1].

Table 1: Quantitative PPE Specifications & Causality

PPE CategorySpecificationScientific Causality & Justification
Hand Protection Nitrile Gloves (≥0.11 mm thickness). Double-glove if solvated.Nitrile provides an excellent barrier against solid powders. However, if the chemical is dissolved in organic solvents (e.g., DCM), the solvent acts as a carrier, rapidly permeating thin nitrile. Double-gloving provides a critical buffer window for removal upon incidental splash.
Eye Protection ANSI Z87.1 Chemical Splash Goggles.Standard safety glasses leave orbital gaps. Electrostatic aerosolization of this fine powder can bypass safety glasses, directly contacting the ocular mucosa and causing severe Schiff-base irritation.
Body Protection 100% Cotton or Flame-Resistant (FR) Lab Coat.Synthetic blends (like polyester) will melt into the skin if a solvent fire occurs during the reaction. Cotton chars, providing a protective, removable thermal barrier.
Respiratory N95 / P100 Particulate Respirator (if outside hood).While engineering controls (fume hoods) are the primary defense, a P100 filter mechanically traps airborne crystalline particulates that cause respiratory tract inflammation.

Operational Workflow: Self-Validating Handling Protocol

OSHA mandates that chemical manipulations be carried out on a laboratory scale using appropriate engineering controls to keep exposure below Permissible Exposure Limits (PELs)[2]. The following protocol ensures zero-exposure transfer and reaction setup.

G cluster_0 Pre-Operation Phase cluster_1 Execution Phase (Fume Hood) cluster_2 Post-Operation Phase N1 Risk Assessment (SDS Review) N2 Don PPE (Nitrile, Goggles, Coat) N1->N2 N3 Weighing & Transfer (Minimize Dust) N2->N3 N4 Chemical Reaction (Closed System) N3->N4 N5 Waste Segregation (Halogenated Organics) N4->N5 N6 SAA Storage (< 72h when full) N5->N6

Workflow for the safe handling, execution, and disposal of halogenated benzaldehydes.

Step-by-Step Methodology: Weighing & Transfer

  • Engineering Control Verification : Activate the chemical fume hood.

    • Causality: Fume hoods provide a physical barrier and negative pressure to capture aerosolized dust[2].

    • Validation: Check the digital monitor for a face velocity of 80–120 fpm. Tape a 2-inch tissue strip to the bottom of the sash; a continuous inward flutter visually validates negative pressure.

  • Static Mitigation : Pass the sealed chemical bottle and a conductive weigh boat through an anti-static ionizer.

    • Causality: Halogenated powders accumulate static charge. Opening a charged bottle can cause the powder to forcefully repel and aerosolize.

    • Validation: Hover a gloved finger 1 cm above the powder; if particles do not jump to the glove, the static charge has been successfully neutralized.

  • Transfer : Use a grounded stainless-steel micro-spatula to transfer the solid.

  • In-Hood Solvation : If the protocol allows, add the reaction solvent (e.g., Dichloromethane or DMF) directly to the vessel inside the hood before moving it to the main reaction manifold.

    • Causality: Solvating the compound immediately eliminates the risk of airborne particulate inhalation during transport.

  • Decontamination : Wipe the balance and hood surface with an isopropanol-damped Kimwipe.

    • Validation: Swab the cleaned area with a piece of filter paper and illuminate it under a 254 nm UV lamp. Benzaldehyde derivatives strongly quench UV fluorescence; a dark spot indicates residual contamination requiring further cleaning.

Spill Management Protocol

In the event of a localized spill inside the fume hood:

  • Isolate : Immediately lower the fume hood sash to maximize exhaust velocity and contain vapors.

  • Containment : Do NOT dry sweep. Cover the solid spill with damp absorbent pads[3].

    • Causality: Dry sweeping mechanically aerosolizes the irritating powder directly into the breathing zone.

  • Neutralization : If the spill involves acidic/basic reaction byproducts, neutralize appropriately.

    • Validation: Tap the neutralized area with a pH test strip. A reading of pH 5–8 confirms the spill is neutralized and safe for collection[3].

  • Collection : Use a non-sparking scoop to transfer the absorbed material into a sealable, compatible secondary container[3].

Hazardous Waste Disposal Plan

The 4 the accumulation and disposal of hazardous laboratory chemicals to prevent environmental contamination[4]. 5-Bromo-4-methoxy-2-methylbenzaldehyde waste is typically classified as characteristic hazardous waste (due to toxicity or when mixed with ignitable solvents)[5].

Table 2: EPA SAA Compliance Checklist

Regulatory RequirementOperational StandardConsequence of Non-Compliance
Container Integrity Must be closed at all times except when actively adding/removing waste[6].Evaporation of halogenated solvents exposes lab personnel to chronic inhalation risks and violates EPA emission standards.
Nomenclature Labeled explicitly as "Hazardous Waste" with full chemical names (no abbreviations)[6].Emergency responders cannot interpret shorthand (e.g., "5-Br-ArCHO") during a spill, leading to delayed or improper HAZMAT response.
Segregation Halogenated organics must be strictly separated from non-halogenated organics[7].Halogens poison standard catalytic incinerators and require high-temperature thermal destruction. Mixing them ruins the entire waste bulk, exponentially increasing costs.
Accumulation Limits Must be moved from the SAA to a Central Accumulation Area within 72 hours of becoming full[6].Exceeding SAA time limits triggers severe EPA fines and indicates a breakdown in institutional chemical hygiene oversight.

Step-by-Step Methodology: Waste Disposal

  • Segregation : Deposit all waste containing this compound into a designated "Halogenated Organic Waste" carboy.

    • Causality: Mixing halogenated waste with non-halogenated solvents drastically alters the required incineration temperature, risking the generation of toxic dioxins and exponentially increasing institutional disposal costs[7].

  • SAA Labeling : Attach a hazardous waste tag. Write the full chemical name ("5-Bromo-4-methoxy-2-methylbenzaldehyde") and its estimated concentration.

    • Validation: Cross-reference the label against the EPA requirement: no abbreviations or chemical formulas are permitted[6].

  • Storage : Secure the container in a designated Satellite Accumulation Area (SAA) within the line of sight of the generation point[8].

  • Time-Limit Execution : Monitor the container volume.

    • Validation: Once the container reaches 90% capacity, date the label immediately. Submit a chemical waste pickup request to Environmental Health & Safety (EH&S) to ensure removal to a Central Accumulation Area (CAA) within the EPA-mandated 72-hour window[6].

References

  • Occupational Safety and Health Administration (OSHA) . Laboratory Safety Guidance. 1

  • Cornell University Environment, Health and Safety . Chemical Hygiene Plan. 2

  • Shealy Consulting . Key Elements of a OSHA Compliant Laboratory Safety Management Program. 3

  • US Environmental Protection Agency (EPA) . Frequent Questions About Managing Hazardous Waste at Academic Laboratories. 4

  • University of Pennsylvania Environmental Health and Radiation Safety . Laboratory Chemical Waste Management Guidelines. 5

  • Columbia University Environmental Health & Safety . Hazardous Chemical Waste Management Guidelines. 6

  • Central Washington University . Laboratory Hazardous Waste Disposal Guidelines. 7

  • Lab Manager . Managing Hazardous Chemical Waste in the Lab.8

Sources

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